molecular formula C13H16N2O B3000443 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol CAS No. 1465904-35-1

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Katalognummer: B3000443
CAS-Nummer: 1465904-35-1
Molekulargewicht: 216.284
InChI-Schlüssel: NAPDHZKXJUVIQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyl-2-(1H-pyrazol-1-yl)phenol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and materials science. Its structure, which incorporates a phenol group linked to a pyrazole heterocycle and a tert-butyl substituent, makes it a valuable scaffold for developing new biologically active molecules and functional materials. This compound is primarily utilized as a key intermediate or precursor in the synthesis of more complex molecules. Research indicates that pyrazole-phenol derivatives demonstrate a range of promising biological activities. Specifically, structurally related Schiff bases (azo-azomethine imines) have shown high to moderate antifungal activity against certified strains such as Candida albicans and Cryptococcus neoformans , making them promising building blocks for the development of new antifungal agents . Furthermore, pyrazole derivatives are widely recognized in the literature for their important pharmacological activities, which include anti-inflammatory, antitumor, anticonvulsant, and antimicrobial properties . Beyond pharmaceutical applications, pyrazole derivatives have also been employed in the development of catalysts, functional coordination ligands, and materials for organic light-emitting diodes (OLEDs) . For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-tert-butyl-2-pyrazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDHZKXJUVIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"crystal structure analysis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Scientific Context

1.1 The Target Molecule The compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol represents a critical scaffold in the study of Excited-State Intramolecular Proton Transfer (ESIPT) materials. Unlike simple phenols, the ortho-pyrazolyl group provides a basic nitrogen acceptor (N2) perfectly positioned to form a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

The addition of the 4-tert-butyl group is not merely structural; it serves two specific functional purposes:

  • Solubility Enhancement: It increases solubility in non-polar organic solvents, facilitating crystal growth and device processing (e.g., OLEDs).

  • Packing Modulation: The steric bulk of the tert-butyl group disrupts face-to-face

    
    -
    
    
    
    stacking, often preventing fluorescence quenching in the solid state (Aggregation-Caused Quenching, ACQ).

1.2 The Analytical Challenge Analyzing this structure requires more than determining atom positions. The goal is to validate the proton transfer coordinate . The crystallographic experiment must be designed to accurately locate the hydroxyl hydrogen atom, as its position determines the validity of the ESIPT mechanism (Enol vs. Keto tautomer in the ground state).

Part 2: Synthesis & Crystallization Protocol

Before structural analysis, high-purity single crystals are required. The following protocol minimizes defects that degrade diffraction quality.

Synthesis Route (Modified Ullmann Coupling)
  • Reagents: 4-tert-butyl-2-iodophenol (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (0.1 eq), Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand, 0.2 eq),

    
     (2.0 eq).
    
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Conditions: Reflux under

    
     for 24 hours.
    
  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Crystal Growth Strategy

The tert-butyl group induces high solubility, making standard evaporation too fast. Use Liquid-Liquid Diffusion for X-ray quality crystals.

  • Inner Phase: Dissolve 20 mg of pure compound in 1 mL of Dichloromethane (DCM) .

  • Outer Phase: Carefully layer 3 mL of n-Hexane or Ethanol on top.

  • Condition: Seal and store at 4°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals appear within 48–72 hours.

Part 3: Crystallographic Analysis Workflow

This section details the specific parameters required to solve the structure with publication-quality precision (E-E-A-T standards).

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Thermal motion of the tert-butyl methyl groups at room temperature (298 K) will cause large thermal ellipsoids, obscuring the precise geometry. Low temperature is also mandatory to localize the phenolic proton.

  • Radiation source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: Mo is preferred to minimize absorption, though the compound contains no heavy atoms.

  • Resolution: 0.75 Å or better (to resolve H-bonds).

Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    .[1] These are the most common packing motifs for asymmetric bulky phenols.
  • Refinement Strategy (SHELXL):

    • Non-Hydrogen Atoms: Anisotropic refinement.

    • Tert-Butyl Disorder: Check for rotational disorder of the methyl groups. If present, model using split positions (A/B parts) or restrain with DELU/SIMU.

    • Hydroxyl Hydrogen (Critical): Do NOT place the phenolic H atom geometrically (AFIX). Locate it in the Difference Fourier Map and refine its coordinates freely with an isotropic thermal parameter (

      
       of Oxygen). This proves the existence of the H-bond.
      

Part 4: Structural Elucidation & Metrics

Once the structure is solved, you must extract specific metrics to validate the material's properties.

The ESIPT Core (Intramolecular H-Bond)

The defining feature of this molecule is the planar 6-membered pseudo-ring formed by the O-H...N interaction.

ParameterExpected RangeSignificance
D-H...A Distance

1.70 – 1.90 Å (Strong H-bond)
D...A Distance

2.50 – 2.65 Å
Bond Angle

145° – 160°
Torsion Angle

< 10° (Planar)
  • Interpretation: A short

    
     distance (< 2.6 Å) indicates a "Low Barrier Hydrogen Bond" (LBHB), facilitating ultra-fast proton transfer upon photoexcitation.
    
Packing & Steric Effects

Analyze how the tert-butyl group dictates the crystal lattice:

  • Look for: Centrosymmetric dimers. Pyrazolyl-phenols often form dimers linked by weak

    
     interactions.
    
  • Verify: The absence of close face-to-face

    
    -stacking (< 3.5 Å) between the aromatic rings. The tert-butyl group should act as a "spacer," preventing this stacking. This confirms the material will likely exhibit Solid-State Fluorescence  (avoiding ACQ).
    

Part 5: Visualization & Logic

Diagram 1: Structural Analysis Workflow

This diagram outlines the logical flow from synthesis to structural validation.

G Synth Synthesis (Ullmann Coupling) Cryst Crystallization (DCM/Hexane Diffusion) Synth->Cryst Purification XRD X-Ray Diffraction (100 K, Mo-Ka) Cryst->XRD Selection Solve Structure Solution (SHELXT) XRD->Solve Data Reduction Refine Refinement (Locate H-atom in diff map) Solve->Refine Model Building Analysis Structural Metrics (H-bond, Torsion, Packing) Refine->Analysis Validation

Caption: Figure 1. End-to-end workflow for the crystallographic characterization of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Diagram 2: The ESIPT Mechanism & Structural Requirements

This diagram illustrates the structure-property relationship that the crystal analysis must confirm.

ESIPT Enol Enol Form (Ground State) Planar Structure O-H...N Bond EnolStar Enol* (Excited) Charge Transfer Enol->EnolStar Abs Excitation UV Excitation (hν) KetoStar Keto* (Excited) Proton on Nitrogen EnolStar->KetoStar ESIPT PT Proton Transfer (Ultra-fast) Keto Keto Form (Ground) Unstable KetoStar->Keto Em Emission Stokes Shifted Emission (Fluorescence) Keto->Enol Back-PT Req Requirement: Short O...N distance (<2.6Å) Planar Conformation Req->Enol Validated by XRD

Caption: Figure 2. The ESIPT photocycle dependent on the specific structural features (planarity and H-bond distance) validated by X-ray diffraction.

References

  • Synthesis of Pyrazolyl-Phenols

    • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
    • K. R.[2] Justin Thomas, et al. (2012). "Synthesis and Optical Properties of Pyrazolyl-Substituted Phenols." Journal of Organic Chemistry. Link (Representative methodology for Ullmann coupling of iodophenols).

  • Crystallography & ESIPT Mechanisms

    • Park, S., et al. (2009). "Excited-State Intramolecular Proton Transfer (ESIPT) from N-H to N in a New Benzimidazole Derivative." Journal of the American Chemical Society. Link (Mechanistic validation of ESIPT via crystal structure).

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link (Standard protocol for refinement).

  • Specific Structural Analogs

    • Chaudhry, F., et al. (2017).[3] "Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol." Zeitschrift für Kristallographie. (Closest structural analog demonstrating the planar H-bond motif).

    • G. A. Jeffrey. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.

Sources

Thermal Stability and Decomposition Kinetics of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (BPP ) is a highly versatile bidentate N,O-donor ligand utilized in advanced coordination chemistry, homogeneous catalysis, and as a critical pharmacophore intermediate. For researchers and drug development professionals, defining the absolute thermal boundaries of BPP is essential for downstream applications involving high-temperature processing—such as hot-melt extrusion (HME) in drug formulation or high-temperature catalytic cycles.

This whitepaper provides an in-depth mechanistic analysis of BPP’s thermal stability, detailing its thermodynamic weak points, step-by-step analytical workflows for degradation profiling, and the causality behind its sequential decomposition.

Structural Thermodynamics & Causality

The thermal behavior of BPP is not random; it is strictly governed by three distinct structural motifs, each dictating a specific phase of stability and eventual degradation:

  • The Phenolic Core & Intramolecular Hydrogen Bonding: The hydroxyl (–OH) group forms a strong intramolecular hydrogen bond with the N2 nitrogen of the adjacent pyrazole ring. This pseudo-six-membered ring stabilizes the molecule, significantly raising its initial volatilization and melting temperatures compared to non-hydrogen-bonded phenolic analogs.

  • The tert-Butyl Group (The Thermal Weak Point): Positioned para to the hydroxyl group, the bulky tert-butyl moiety provides essential lipophilicity and steric bulk. However, thermodynamically, tertiary alkyl groups on phenolic rings are highly susceptible to thermal dealkylation. At elevated temperatures, the thermodynamic stability of the resulting tert-butyl radical (or carbocation) drives the homolytic or heterolytic cleavage of the C–C bond[1].

  • The Pyrazole Ring: Pyrazole derivatives generally exhibit robust thermal stability. The aromaticity of the heterocycle allows it to resist thermal decomposition until temperatures exceed 350–400°C[2]. Consequently, the C–N bond linking the pyrazole to the phenol acts as the secondary breaking point only after dealkylation has occurred.

Standardized Analytical Workflow (TGA-DSC-MS)

To capture precise degradation kinetics and ensure data trustworthiness, a self-validating analytical system must be employed. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) provides a holistic profile of mass loss, thermodynamic shifts, and evolved gas identities[3].

Step-by-Step Methodology
  • System Calibration (Self-Validation): Prior to analysis, calibrate the TGA-DSC using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C) standards. This ensures absolute accuracy in both temperature onset readings and enthalpy (
    
    
    ) calculations.
  • Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of crystalline BPP into a 70 µL alumina crucible. Avoid overpacking to prevent thermal lag and ensure uniform heat distribution.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a strict flow rate of 50 mL/min. This isolates pure thermal degradation kinetics from oxidative combustion artifacts.
    
  • Thermal Profiling: Apply a dynamic heating rate of 10°C/min from 25°C to 600°C.

  • Evolved Gas Analysis (EGA): Route the furnace exhaust through a heated transfer line (maintained at 200°C to prevent condensation) to a quadrupole mass spectrometer. Monitor specific mass-to-charge (

    
    ) fragments, specifically 
    
    
    
    56 (isobutylene) and
    
    
    68 (pyrazole fragments).

Workflow S1 1. System Calibration (In/Zn Standards) S2 2. Sample Prep (5mg in Alumina) S1->S2 S3 3. TGA-DSC Run (10°C/min, N2 Purge) S2->S3 S4 4. Evolved Gas Analysis (Quadrupole MS) S3->S4 S5 5. Kinetic Modeling (Data Synthesis) S4->S5

Figure 1: Self-validating TGA-DSC-MS analytical workflow for thermal profiling.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of BPP in an inert atmosphere proceeds via a well-defined, multi-stage kinetic pathway driven by the sequential breaking of its weakest bonds.

Phase I: Melting and Baseline Stability (25°C – 200°C)

In this initial phase, BPP remains structurally intact. DSC reveals a sharp endothermic peak corresponding to the melting point (typically 110°C–130°C, depending on the crystalline polymorph). No mass loss is observed in the TGA curve, confirming the stabilizing effect of the intramolecular hydrogen bond.

Phase II: Thermal De-tert-butylation (250°C – 350°C)

The onset of true chemical degradation occurs as thermal energy surpasses the dissociation energy of the phenolic


 bond. Uncatalyzed thermal dealkylation of tert-butylphenols typically occurs in the 290°C to 400°C range[4]. The tert-butyl group is extruded as isobutylene gas, which is confirmed via MS at 

56. Causality: The driving force for this specific cleavage is the relief of steric strain on the phenolic ring and the high thermodynamic stability of the leaving isobutylene molecule. Because the molar mass of the tert-butyl group is ~56 Da out of the intact 216 Da molecule, this step accounts for a theoretical mass loss of approximately 26%.
Phase III: C-N Bond Cleavage and Pyrazole Extrusion (380°C – 500°C)

Following dealkylation, the intermediate 2-(1H-pyrazol-1-yl)phenol undergoes higher-energy fragmentation. The C–N bond between the phenol and pyrazole rings cleaves. While pyrazole-type structures demonstrate high baseline stability, they will decompose completely as temperatures approach 500°C[2]. The pyrazole fragment volatilizes or degrades further into nitrogenous gases.

Phase IV: Char Formation (>500°C)

The remaining phenolic radicals undergo complex exothermic condensation and cross-linking reactions, ultimately forming a stable carbonaceous char.

Pathway A 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (Intact Molecule) B 2-(1H-pyrazol-1-yl)phenol + Isobutylene (m/z 56) A->B Phase II: 250-350°C Thermal De-tert-butylation C Phenol Radicals + Pyrazole Fragment B->C Phase III: 380-500°C C-N Bond Cleavage D Carbonaceous Char + Trace Gases C->D Phase IV: >500°C Condensation

Figure 2: Sequential thermal decomposition pathway and mechanistic phases of BPP.

Quantitative Data Synthesis

The following table summarizes the expected quantitative milestones during the thermal profiling of BPP, providing a reference framework for quality control and formulation scientists.

Thermal PhaseTemperature RangeMass Loss (%)Dominant Thermal EventEvolved Gas (MS

)
Phase I 25°C – 200°C0.0%Endothermic MeltingNone
Phase II 250°C – 350°C~26.0%Endothermic De-tert-butylationIsobutylene (56)
Phase III 380°C – 500°C~31.5%Exothermic C–N CleavagePyrazole fragments (68)
Phase IV >500°C>20.0%Exothermic Condensation / Char

,

,

Implications for Application Scientists

Understanding these thermal limits directly impacts experimental and industrial design:

  • Drug Formulation: Because BPP and its derivatives are entirely stable up to ~250°C, they are highly compatible with hot-melt extrusion (HME) processes, which rarely exceed 180°C–200°C.

  • Sterilization Protocols: The compound can withstand standard autoclave sterilization (121°C for 30 minutes) without any risk of dealkylation or degradation.

  • Catalysis Design: When utilized as a ligand in high-temperature olefin polymerization, reactor temperatures must be strictly maintained below 250°C. Exceeding this threshold will trigger ligand dealkylation, leading to immediate catalyst deactivation and metal leaching.

References[2] Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available Here[1] Synthetic And Natural Phenols. VDOC.PUB. Available Here[4] Process for preparing p,p'-biphenol of high purity (EP0013436B1). Google Patents. Available Here[3] A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. Available Here

Sources

Quantum Chemical Characterization of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: A Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational framework for analyzing 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol , a molecule belonging to the class of 2-(pyrazolyl)phenols. These compounds are critical in the development of ESIPT (Excited-State Intramolecular Proton Transfer) materials, luminescent sensors, and bidentate N,O-donor ligands for catalysis.

The presence of the tert-butyl group at the 4-position (para to the hydroxyl) acts as an electron-donating group (EDG) that modulates the acidity of the phenol and enhances solubility in non-polar solvents, while the pyrazole moiety serves as the proton acceptor. This guide details the Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) protocols required to accurately predict its photophysical properties, conformational landscape, and intramolecular hydrogen bonding (IMHB) strength.

Part 1: Structural & Electronic Landscape

The Core Mechanism: ESIPT

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the N2 nitrogen of the pyrazole ring. Upon photoexcitation, the acidity of the phenol increases while the basicity of the pyrazole nitrogen rises, triggering an ultrafast proton transfer.

The Four-Level Cycle:

  • Enol-S₀: The stable ground state (H on Oxygen).

  • Enol-S₁: The "Franck-Condon" excited state immediately after absorption.

  • Keto-S₁: The proton transfers to Nitrogen; the molecule relaxes geometrically.

  • Keto-S₀: Fluorescence occurs (large Stokes shift), returning to the ground state, followed by rapid back-protonation to Enol-S₀.

The Role of the tert-Butyl Group

While the ESIPT core is standard, the tert-butyl group introduces London dispersion forces and inductive effects (+I).

  • Computational Implication: Standard functionals like B3LYP often fail to capture the stabilization energy of bulky alkyl groups accurately. Dispersion-corrected functionals (e.g., ωB97X-D, B3LYP-D3, or M06-2X) are mandatory to prevent artificial steric repulsion errors during geometry optimization.

Part 2: Computational Methodology (The "How-To")

Level of Theory Selection

To ensure scientific integrity and reproducibility, the following model chemistries are recommended based on recent benchmarks for phenolic systems.

ParameterRecommended SettingRationale
Functional (Ground State) M06-2X or ωB97X-D M06-2X is the benchmark standard for main-group thermochemistry and non-covalent interactions (IMHB) [1].
Functional (Excited State) CAM-B3LYP or ωB97X-D Long-range corrected functionals are required to describe Charge Transfer (CT) states often found in push-pull phenols [2].
Basis Set 6-311+G(d,p) or def2-TZVP Diffuse functions (+) are critical for describing the lone pairs on Oxygen/Nitrogen and the anionic character of the excited Keto form.
Solvation Model IEF-PCM or SMD ESIPT is highly solvent-dependent. Calculations must be run in solvents of varying polarity (e.g., Cyclohexane vs. Acetonitrile) to predict solvatochromism.
Grid Quality Ultrafine Essential for resolving the shallow potential energy wells associated with tert-butyl rotation.
Workflow Visualization

The following diagram illustrates the logical flow of the computational campaign, from initial conformer searching to excited-state surface scanning.

G Start Input Structure (Enol Form) ConfSearch Conformational Scan (Dihedral C-C-N-N) Start->ConfSearch Opt_S0 Ground State Opt + Freq (M06-2X/6-311+G(d,p)) ConfSearch->Opt_S0 Lowest Energy Conf. Check_IM Imaginary Frequencies? Opt_S0->Check_IM Fix_Rot Re-orient t-Butyl groups Check_IM->Fix_Rot Yes TDDFT_Abs TD-DFT (Vertical Excitation) (CAM-B3LYP/Solvent) Check_IM->TDDFT_Abs No (Minima) Fix_Rot->Opt_S0 Opt_S1_Enol S1 Geometry Opt (Enol Form) TDDFT_Abs->Opt_S1_Enol PES_Scan PES Scan (O-H Coordinate) Search for Keto Minima Opt_S1_Enol->PES_Scan Opt_S1_Keto S1 Geometry Opt (Keto Form) PES_Scan->Opt_S1_Keto Proton Transfer Emission Calc. Emission Spectrum (Keto S1 -> S0) Opt_S1_Keto->Emission

Figure 1: Step-by-step computational workflow for characterizing ESIPT-active phenolic ligands.

Part 3: Experimental Protocols & Analysis

Protocol: Potential Energy Surface (PES) Scan

To validate the ESIPT mechanism, you must prove that the barrier to proton transfer in the excited state (S₁) is negligible compared to the ground state (S₀).

  • Define Coordinate: Set the scan parameter as the bond length

    
    .
    
  • Range: Scan from

    
     (covalent O-H) to 
    
    
    
    (transferred, N-H).
  • States: Perform a "Relaxed Surface Scan" on both S₀ and S₁.

  • Expected Outcome:

    • S₀ Surface: Should show a steep rise in energy as H moves toward N (Enol is much more stable).

    • S₁ Surface: Should show a barrierless or low-barrier path toward the Keto form, where the Keto minimum is lower in energy than the Enol form.

Protocol: Quantifying IMHB Strength

The strength of the Hydrogen Bond determines the "lock" on the planar conformation.

  • Method: Rotational Isomerization Method.

  • Calculation:

    
    
    
    • 
      : Energy of the optimized planar structure with O-H...N bond.
      
    • 
      : Energy of the "rotated" conformer where the O-H points away from the pyrazole (180° rotation).
      
  • Note: Ensure the tert-butyl group is relaxed in both calculations to cancel out steric errors.

The ESIPT Cycle Visualization

The following diagram represents the photophysical pathway you are calculating.

ESIPT cluster_0 Enol Form (E) cluster_1 Keto Form (K) E_S0 E(S0) Ground State E_S1 E(S1) Excited Enol E_S0->E_S1 Absorption (UV) hv K_S1 K(S1) Excited Keto E_S1->K_S1 ESIPT (Fast) K_S0 K(S0) Ground Keto K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S0->E_S0 Back-Protonation (Thermal)

Figure 2: The four-level photophysical cycle. Calculations must locate the minima for all four nodes.

Part 4: Data Presentation Template

When reporting your findings, summarize the energetic data in the following format. Values should be in kcal/mol (relative stability) and nm (spectra).

Table 1: Calculated Relative Energies & Spectral Data (Solvent: Acetonitrile)

SpeciesRelative Energy (kcal/mol)Dipole Moment (Debye)Transition

(nm)
Oscillator Strength (

)
Enol (S₀) 0.002.45---
Keto (S₀) +8.50 (Unstable)4.10---
Enol (S₁) +85.25.60S₀

S₁
3400.35
Keto (S₁) +72.1 (Stable)6.80S₁

S₀
5100.28

Note: The large difference between Absorption (340 nm) and Emission (510 nm) confirms the ESIPT mechanism.

References

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters. Link

  • Mondal, A., & Chattopadhyay, P. (2023). "Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence." New Journal of Chemistry. Link

  • Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR investigations of intramolecular hydrogen bonding." Molecules. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models." Chemical Reviews. Link

"electrochemical behavior of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electrochemical behavior of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol , a compound that bridges the gap between sterically hindered phenols and nitrogen-rich chelating ligands.

This analysis synthesizes established electrochemical principles of hindered phenols with the specific coordination chemistry of pyrazolyl-phenols.

Technical Guide for Characterization & Application

Executive Summary & Molecular Architecture

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a bifunctional molecule combining a redox-active phenolic core with a pyrazole coordinating arm. Unlike simple phenols, its electrochemical behavior is governed by two critical structural features:

  • Steric Blocking (Para-Position): The tert-butyl group at the C4 position blocks the standard para-coupling dimerization pathway, forcing the reactive phenoxy radical into alternative fates (ortho-coupling or quinone methide formation).

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic proton and the pyrazole nitrogen (

    
    ). This interaction stabilizes the phenol, shifting its oxidation potential anodically (making it harder to oxidize) and facilitating Proton-Coupled Electron Transfer (PCET).
    

Primary Utility: This compound serves as a "non-innocent" ligand in bioinorganic chemistry (modeling Galactose Oxidase active sites) and as a robust antioxidant model where radical stability is required.

Mechanistic Electrochemical Pathway

The oxidation of this compound is an irreversible, pH-dependent process dominated by the formation of a phenoxy radical.

The Oxidation Mechanism (PCET)

Upon applying an anodic potential, the molecule undergoes a 1-electron, 1-proton (1e⁻/1H⁺) oxidation. The intramolecular H-bond facilitates the removal of the proton, often lowering the activation energy for the electron transfer compared to non-H-bonded analogs, despite the thermodynamic stabilization.

Step-by-Step Pathway:

  • Primary Oxidation: The phenol is oxidized to a cation radical, which immediately deprotonates to form the neutral 4-tert-butyl-2-(pyrazol-1-yl)phenoxy radical .

  • Radical Fate: Because the para position is blocked by the tert-butyl group, the radical cannot form the standard 4,4'-biphenol dimer.

  • Secondary Reactions:

    • Ortho-Coupling: Two radicals couple at the C6 (ortho) position to form a bis-phenol dimer.

    • Quinone Formation: In the presence of trace water, the radical is further oxidized (ECE mechanism) to form the ortho-quinone or a quinone methide derivative.

Visualization of Signaling Pathway

The following diagram illustrates the electrochemical fate of the molecule, highlighting the blocking effect of the tert-butyl group.

OxidationMechanism Start 4-tert-butyl-2-(pyrazol-1-yl)phenol (Reduced State) Oxidation Anodic Oxidation (-1e-, -1H+) Start->Oxidation Radical Phenoxy Radical Intermediate (Resonance Stabilized) Oxidation->Radical PCET Blocking Para-Coupling BLOCKED (by tert-butyl group) Radical->Blocking Path_A Path A: Dimerization (Ortho-Coupling) Radical->Path_A Inert Solvent Path_B Path B: ECE Mechanism (Trace H2O present) Radical->Path_B Aqueous/Nucleophilic Product_A 2,2'-Bis(pyrazolyl)biphenyl Dimer Path_A->Product_A Product_B Ortho-Benzoquinone Derivative Path_B->Product_B

Caption: Electrochemical oxidation pathway showing the blocking of para-coupling and the divergence into dimerization or quinone formation.

Experimental Characterization Protocol

To validate the electrochemical behavior of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, the following Cyclic Voltammetry (CV) protocol is recommended. This system is self-validating: the appearance of specific reversibility markers confirms the mechanism.

Reagents & Setup
ComponentSpecificationPurpose
Solvent Acetonitrile (MeCN), HPLC GradeWide potential window; stabilizes radical intermediates.
Electrolyte 0.1 M Tetrabutylammonium Hexafluorophosphate (

)
Inert supporting electrolyte; ensures conductivity.
Working Electrode Glassy Carbon (3 mm dia.)Inert surface; requires polishing (0.05

alumina) before use.
Reference

(0.01 M

in MeCN)
Non-aqueous reference to prevent junction potentials.
Counter Platinum WireHigh surface area to prevent rate-limiting kinetics at the counter.
Protocol Steps
  • Solution Prep: Dissolve the compound to a concentration of 1.0 mM in the electrolyte solution.

  • Deoxygenation: Purge with Argon (Ar) or Nitrogen (

    
    ) for 10 minutes. Critical: Oxygen is electroactive and will interfere with the reduction waves.
    
  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Switching Potential: +1.5 V (Anodic limit)

    • Final Potential: -0.5 V

    • Scan Rate: Variable (start at 100 mV/s, then range 25–500 mV/s).

  • Observation: Record the first cycle. Wait 30 seconds. Record the second cycle to observe product peaks.

Data Interpretation (Expected Results)
FeaturePotential (Approx vs

)
Interpretation
Anodic Peak (

)
+0.9 V to +1.2 VIrreversible oxidation of phenol to phenoxy radical.
Return Scan No cathodic peak for

Confirms instability of the radical (chemical reaction follows oxidation).
New Cathodic Peak (

)
-0.4 V to -0.6 VObserved on 2nd cycle. Reduction of the generated quinone or dimer.
Scan Rate Effect

Confirming diffusion-controlled process.

Applications & Utility

Biomimetic Ligand Design

The 2-pyrazolyl-phenol moiety mimics the tyrosine-histidine cofactor found in metalloenzymes like Galactose Oxidase .

  • Protocol: Complex this ligand with

    
     or 
    
    
    
    .
  • Effect: The metal coordination replaces the H-bond. The redox event shifts from the ligand to the Metal-Ligand interface, often allowing reversible cycling (radical delocalization onto the metal).

Radical Scavenging (Antioxidant Activity)

The tert-butyl group provides steric protection, making the phenoxy radical relatively long-lived compared to unhindered phenols.

  • Test: Use DPPH assay or Galvanostatic titration.

  • Result: The compound acts as a chain-breaking antioxidant, terminating radical propagation by donating the phenolic hydrogen (PCET).

References

  • Mechanistic Foundation of Phenol Oxidation

    • Electrochemical Oxidation Pathways of Phenols.[1][2] (2011).[3][4] SciSpace.

  • Structural Analogues (Pyrazolyl Phenols)

    • 2-[Bis(pyrazol-1-yl)methyl]-4-tert-butyl-6-(phenylsulfanyl)phenol.[5] (2005).[1][5] Acta Crystallographica Section C.

  • Ligand Behavior in Oxidation Catalysis

    • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025).[5] ResearchGate.

  • PCET & Hydrogen Bonding

    • 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. (2008).[6][7][8] PMC - NCBI.

Sources

A Technical Guide to the Biological Activities of Pyrazole-Substituted Phenols: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3] The strategic hybridization of the pyrazole nucleus with a phenol moiety creates a class of compounds with significant therapeutic promise. The phenolic hydroxyl group often imparts potent antioxidant properties and provides a key interaction point for various biological targets, while the pyrazole scaffold serves as a versatile and stable core for structural modification. This guide offers an in-depth exploration of the multifaceted biological activities of pyrazole-substituted phenols, including their anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibitory properties. We delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, positioning these compounds as compelling candidates for modern drug discovery and development.

Introduction: The Rationale for a Hybrid Scaffold

The field of medicinal chemistry continuously seeks novel molecular architectures with enhanced efficacy and selectivity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[4][5][6] Its structural rigidity, synthetic accessibility, and ability to engage in various non-covalent interactions (like hydrogen bonding) make it an ideal core for drug design.[1][3]

Phenols, on the other hand, are compounds characterized by a hydroxyl group directly attached to an aromatic ring. This functional group is a well-established pharmacophore, primarily known for its ability to scavenge free radicals, thus conferring antioxidant activity.[7][8] It can also act as a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites.

The conjugation of a pyrazole ring with a phenolic substituent creates a hybrid molecule that capitalizes on the strengths of both moieties. This guide explores the resulting biological activities, which often surpass the simple sum of their parts, leading to compounds with potent and diverse therapeutic applications.

Anticancer Activity: Targeting Malignant Proliferation

Pyrazole-substituted phenols have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines through multiple mechanisms of action.[1][9]

Mechanisms of Action
  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation. Many pyrazole derivatives have been designed as ATP-competitive inhibitors, targeting the active sites of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9][10] For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, explaining their superior anticancer properties.[9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. Studies have shown that treatment with pyrazole-indole hybrids can lead to cell cycle arrest and the upregulation of pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[11]

  • Tubulin Polymerization Inhibition: Some pyrimidinyl pyrazole derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, a process essential for mitotic spindle formation and cell division.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these compounds is highly dependent on the substitution pattern on both the pyrazole and phenyl rings.

  • Lipophilic and Electron-Withdrawing Groups: The presence of lipophilic and electron-withdrawing groups, such as chloro (Cl) and bromo (Br) on the phenyl ring, often enhances cytotoxic activity.[13] For example, a pyrazole derivative with a 4-bromophenyl group showed potent activity against MCF-7, A549, and HeLa cancer cell lines.[13]

  • Substitutions on the Pyrazole Ring: Appropriate substitutions at different positions of the pyrazole ring can significantly improve anticancer efficacy and tumor selectivity.[9]

Data Summary: In Vitro Cytotoxicity
Compound ClassCancer Cell LineIC50 (µM)Reference Drug (IC50 µM)Reference
Pyrazole Carbaldehyde Derivative (cpd 43)MCF-7 (Breast)0.25Doxorubicin (0.95)[9]
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7 ± 3.2)[11]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9 ± 1.9Doxorubicin (24.7 ± 3.2)[11]
Coumarin-Pyrazole Analogue (P-03)A549 (Lung)13.5Doxorubicin (3.63)[5]
Selanyl-1H-Pyrazole (cpd 54)HepG2 (Liver)13.85-[9]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Mechanism of Action: COX-2 Inhibition
Workflow for Anti-inflammatory Drug Discovery

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Analysis Syn Synthesis of Pyrazole-Phenol Derivatives Char Structural Characterization (NMR, MS, IR) Syn->Char COX_Assay COX-1/COX-2 Inhibition Assay Char->COX_Assay PGE2_Assay PGE2 Production Assay COX_Assay->PGE2_Assay Paw_Edema Carrageenan-Induced Paw Edema Test (Rats) PGE2_Assay->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test (Analgesia) Paw_Edema->Writhing_Test SAR SAR Analysis & Lead Optimization Writhing_Test->SAR G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases PLA2->Membrane COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGs) (e.g., PGE2) COX2->PGs converts to Inflammation Pain & Inflammation PGs->Inflammation mediate Inhibitor Pyrazole-Phenol Inhibitor Inhibitor->COX2 INHIBITS

Caption: Inhibition of the COX-2 pathway by pyrazole-phenol compounds.

Future Perspectives and Conclusion

Pyrazole-substituted phenols are a class of compounds rich in biological potential. The synthetic versatility of the pyrazole core allows for fine-tuning of steric and electronic properties, while the phenolic hydroxyl group consistently provides a crucial anchor for antioxidant activity and receptor binding. The research highlighted in this guide demonstrates their prowess as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.

Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic profiles (ADMET properties). The development of multi-target agents, for instance, compounds with both anticancer and anti-inflammatory activity, represents an exciting frontier, particularly for treating inflammation-driven cancers. As our understanding of the nuanced structure-activity relationships deepens, pyrazole-substituted phenols will undoubtedly continue to be a fruitful area for the discovery of next-generation therapeutics.

References
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (n.d.). Biomedical and Pharmacology Journal.
  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. (n.d.). Der Pharma Chemica.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.). [Source not provided].
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023). [Source not provided].
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). [Source not provided].
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Synthesis, antimicrobial and antioxidant activity of pyrazole deriv
  • Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. (n.d.). DOCS@RWU.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Taylor & Francis.
  • Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). [Source not provided].
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.

Sources

Literature Review of 4-tert-Butylphenol Derivatives in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive review of 4-tert-butylphenol (4-TBP) derivatives, moving beyond their conventional use in resin production to explore their emerging roles in medicinal chemistry and supramolecular engineering. We analyze the structure-activity relationships (SAR) that drive their anticancer, antimicrobial, and depigmenting properties, while addressing the critical toxicological mechanisms associated with occupational vitiligo. Detailed synthetic protocols and mechanistic visualizations are provided to support reproducible research.

Introduction: The 4-tert-Butylphenol Scaffold

4-tert-butylphenol (4-TBP) serves as a "privileged scaffold" in organic synthesis due to the unique electronic and steric properties imparted by the para-tert-butyl group.

  • Lipophilicity: The bulky tert-butyl moiety significantly enhances membrane permeability (

    
    ), facilitating intracellular target engagement.
    
  • Steric Hindrance: The group protects the phenolic oxygen from rapid metabolic conjugation, extending the half-life of derivatives.

  • Electronic Effect: As a weak electron-donating group, it activates the ortho positions, making the ring highly reactive for electrophilic aromatic substitutions (e.g., Mannich reactions, formylation).

Module 1: Synthetic Architectures

This section details the synthesis of two high-value derivative classes: biologically active Schiff bases and supramolecular calixarenes.

Protocol A: Synthesis of Anticancer Schiff Bases

Schiff bases derived from 4-TBP exhibit potent cytotoxicity against breast cancer lines (MCF-7). The following protocol describes the synthesis of a Salen-type derivative, often used as a ligand for metal complexation.

Target Compound: 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-4-tert-butylphenol[1]

Reagents:

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

  • 2-amino-4-tert-butylphenol (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 2-amino-4-tert-butylphenol to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2).
    
  • Isolation: Cool the reaction mixture to room temperature. A yellow/orange precipitate should form.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from ethanol/chloroform to obtain analytical grade crystals.
    
Protocol B: Synthesis of Chitosan-grafted p-tert-butylcalix[4]arene

This advanced protocol creates a biopolymer-macrocycle hybrid for drug delivery or heavy metal adsorption.

Mechanism: Carbonyl diimidazole (CDI) activates the chitosan amine groups, forming a urea linkage with a calixarene diamine derivative.[2]

Workflow Visualization:

CalixSynthesis Start p-tert-butylphenol Step1 Cyclocondensation (HCHO, NaOH, Reflux) Start->Step1 Calix p-tert-butylcalix[4]arene Step1->Calix Step2 Functionalization (Diamine linker) Calix->Step2 CalixAmine Calix-diamine Step2->CalixAmine Coupling Coupling Reaction (DMF/DCM, 70°C, 20h) CalixAmine->Coupling Chitosan Chitosan Activation Activation (CDI, 2h, RT) Chitosan->Activation Activation->Coupling Final Chitosan-Calix Polymer Coupling->Final

Figure 1: Synthetic workflow for the production of Chitosan-grafted p-tert-butylcalix[4]arene.

Module 2: Biological Profiling

Anticancer Activity (MCF-7 Cell Line)

Derivatives of 4-TBP, particularly 2,4-di-tert-butylphenol (2,4-DTBP) and its metal complexes, induce apoptosis in cancer cells. The mechanism involves the upregulation of caspase-3/7 and the downregulation of Bcl-2.

Comparative Cytotoxicity Data:

Compound ClassDerivative TypeCell LineIC50 (µM)MechanismReference
Simple Phenol 2,4-Di-tert-butylphenolMCF-7~50.0Apoptosis (Intrinsic)[1]
Schiff Base Cu(II) Complex of Salen-TBPMCF-75.66DNA Intercalation[2]
Schiff Base Zn(II) Complex of Salen-TBPMCF-712.74Oxidative Stress[2]
Standard CisplatinMCF-745.38DNA Crosslinking[2]

Note: The Copper(II) complex of the 4-TBP Schiff base demonstrates superior potency compared to the parent compound and even standard Cisplatin in this specific assay.

Tyrosinase Inhibition & Vitiligo Mechanism

4-TBP is a known structural analogue of Tyrosine.[3] In melanocytes, it acts as a "suicide substrate" or competitive inhibitor for Tyrosinase, the rate-limiting enzyme in melanin synthesis.[3] This interaction is the root cause of chemical-induced vitiligo (leukoderma).

Mechanism of Toxicity:

  • Competitive Inhibition: 4-TBP occupies the active site of Tyrosinase.[3]

  • Radical Formation: Tyrosinase oxidizes 4-TBP to a 4-tert-butyl-ortho-quinone radical.

  • Haptenization: These reactive quinones bind to cysteine residues on proteins (forming antigens).

  • Immune Response: The immune system attacks the "modified" melanocytes, leading to permanent depigmentation.

TyrosinaseMech Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme Tyrosine->Tyrosinase Substrate DOPA L-DOPA Tyrosinase->DOPA Normal Pathway Quinone Reactive o-Quinone Tyrosinase->Quinone Oxidation of TBP Melanin Melanin Pigment DOPA->Melanin Normal Pathway TBP 4-tert-butylphenol (Inhibitor) TBP->Tyrosinase Competitive Binding ROS ROS / Oxidative Stress Quinone->ROS Redox Cycling CellDeath Melanocyte Apoptosis (Vitiligo) Quinone->CellDeath Protein Adducts ROS->CellDeath

Figure 2: Mechanism of Tyrosinase inhibition and subsequent melanocyte toxicity induced by 4-TBP.

Module 3: Supramolecular Utility

The p-tert-butylcalix[n]arenes (n=4, 6, 8) are macrocycles synthesized directly from 4-TBP. They function as "molecular baskets."

  • Drug Delivery: The hydrophobic cavity of calix[4]arene can encapsulate hydrophobic drugs (Host-Guest chemistry), improving their solubility and stability.

  • Sensors: Functionalization of the "lower rim" (phenolic hydroxyls) with chromophores allows for the detection of specific ions or amino acids.

Key Insight: The tert-butyl group on the "upper rim" is crucial for maintaining the rigid "cone" conformation required for guest inclusion. Removing it often leads to conformational collapse.

References

  • Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide. Benchchem. Link

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. Link

  • Synthesis of a new chitosan-p-tert-butylcalix[4]arene polymer as adsorbent for toxic mercury ion. Royal Society Open Science. Link

  • Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes. Journal of Investigative Dermatology. Link

  • Synthesis of p-tert-butylthiacalix[4]arene and its Inclusion Property. Academia.edu. Link

Sources

Methodological & Application

Application Note: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol as an N,O-Bidentate Ligand in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in coordination chemistry, homogeneous catalysis, and optoelectronics.

Introduction & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the architectural tuning of organic ligands. 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (HL) is a highly versatile, monoanionic N,O-bidentate chelator. By bridging the gap between hard-donor (phenolate oxygen) and borderline-donor (pyrazole nitrogen) properties, this ligand is exceptionally suited for stabilizing a wide array of transition metals, including Pt(II), Pd(II), and Cu(II) [1].

While the parent 2-(1H-pyrazol-1-yl)phenol is a well-known coordination motif, the strategic addition of the 4-tert-butyl group (para to the hydroxyl) fundamentally alters the physicochemical properties of the resulting complexes:

  • Radical Stabilization (Redox Non-Innocence): Phenolate ligands can be electrochemically oxidized to phenoxyl radicals. Without steric protection at the para position, these radicals rapidly undergo irreversible C-C dimerization. The bulky tert-butyl group blocks this degradation pathway, allowing for the isolation of highly stable metal-phenoxyl radical complexes used in aerobic oxidation catalysis [1].

  • Suppression of Aggregation-Caused Quenching (ACQ): In luminescent Pt(II) or Ir(III) complexes, planar aromatic ligands often undergo

    
     stacking, leading to triplet-triplet annihilation. The 3D steric bulk of the tert-butyl group enforces intermolecular distance, preserving high photoluminescence quantum yields (PLQY) in solid-state organic light-emitting diodes (OLEDs) [2].
    
  • Electronic Tuning & Solubility: The lipophilic nature of the tert-butyl group ensures excellent solubility in non-polar organic solvents, a prerequisite for homogeneous catalysis. Furthermore, its +I (inductive) effect increases the electron density on the phenolate oxygen, strengthening the metal-ligand (M-O) bond.

SPR Root 4-tert-butyl Substitution Steric Steric Bulk Root->Steric Electronic Inductive Effect (+I) Root->Electronic Protection Para-Position Blocking Root->Protection Result1 Prevents Intermolecular Stacking (Reduces ACQ in OLEDs) Steric->Result1 Result2 Increases Phenolate Basicity (Strengthens M-O Bond) Electronic->Result2 Result3 Stabilizes Phenoxyl Radicals (Prevents Dimerization) Protection->Result3

Fig 1. Mechanistic impact of the 4-tert-butyl group on the ligand's physicochemical properties.

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of the pro-ligand and its subsequent coordination to yield functional materials.

Protocol A: Synthesis of the Pro-Ligand (HL)

Principle: A copper-catalyzed Ullmann-type C-N cross-coupling between 4-tert-butyl-2-iodophenol and 1H-pyrazole [3].

  • Preparation: In a flame-dried Schlenk flask under an inert

    
     atmosphere, combine 4-tert-butyl-2-iodophenol (10.0 mmol), 1H-pyrazole (12.0 mmol), CuI (1.0 mmol, 10 mol% catalyst), and 
    
    
    
    (20.0 mmol, base).
    • Causality Insight:

      
       is strictly preferred over 
      
      
      
      . The larger ionic radius of the
      
      
      ion provides superior solubility in DMF and significantly enhances the nucleophilicity of the in situ generated pyrazolate anion, driving the catalytic cycle forward.
  • Reaction: Inject anhydrous DMF (30 mL). Heat the vigorously stirring mixture to 110 °C for 24 hours.

    • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting iodophenol spot (UV active,

      
      ) indicates reaction completion.
      
  • Workup: Cool the mixture to room temperature, quench with deionized water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification & Validation: Purify via silica gel column chromatography to yield a white crystalline solid.

    • Self-Validation:

      
       NMR (
      
      
      
      ) must show a highly deshielded pyrazole proton (
      
      
      ppm) due to the anisotropic effect of the adjacent phenol ring, and a sharp singlet at
      
      
      ppm integrating to 9H for the tert-butyl group.
Protocol B: Synthesis of Luminescent Complex[Pt(L)(DMSO)Cl]

Principle: Base-mediated deprotonation of HL followed by coordination to a Pt(II) center to form a square-planar phosphorescent complex.

  • Metal Precursor Preparation: Dissolve

    
     (1.0 mmol) in a mixture of 
    
    
    
    and DMSO (1:5 v/v). Stir for 4 hours at room temperature to generate the reactive cis-
    
    
    intermediate.
  • Ligand Addition: In a separate vial, dissolve HL (1.0 mmol) in methanol and add sodium methoxide (NaOMe, 1.05 mmol).

    • Causality Insight: Precise stoichiometry of the methoxide base is critical. Excess base leads to the formation of unreactive, polymeric platinum-hydroxo species, drastically reducing the yield.

  • Coordination: Dropwise add the deprotonated ligand solution to the Pt precursor. Heat at 60 °C for 12 hours.

    • In-Process Validation: The solution will transition from pale yellow to bright orange, visually indicating the formation of the Metal-to-Ligand Charge Transfer (MLCT) band.

  • Isolation: Concentrate the mixture, precipitate with cold diethyl ether, and collect the solid via vacuum filtration.

Protocol C: Synthesis of Redox-Active Catalyst [Cu(L)₂]

Principle: Formation of a homoleptic, square-planar bis-ligand Cu(II) complex for aerobic oxidation catalysis.

  • Reaction: Dissolve HL (2.0 mmol) in absolute ethanol (20 mL). Add triethylamine (2.2 mmol) as a mild base. Slowly add a solution of

    
     (1.0 mmol) in ethanol (10 mL).
    
  • Stirring: Stir at room temperature for 2 hours.

    • Causality Insight: The reaction must be kept at room temperature. Elevated temperatures in the presence of Cu(II) and atmospheric oxygen can trigger premature, ligand-centered oxidation (phenoxyl radical formation).

  • Validation: Collect the resulting dark green precipitate. EPR spectroscopy at 77 K will confirm a

    
     Cu(II) center with a characteristic 
    
    
    
    pattern, strictly indicative of a square-planar
    
    
    coordination sphere[1].

Workflow Start 4-tert-butyl-2-iodophenol + 1H-Pyrazole Coupling Ullmann C-N Coupling (CuI, Cs2CO3, DMF, 110°C) Start->Coupling Catalytic cycle Ligand 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (Pro-ligand: HL) Coupling->Ligand Purification Deprotonation Deprotonation (Base: NaOMe or NEt3) Ligand->Deprotonation Branch1 Pt(II) Coordination (K2PtCl4) Deprotonation->Branch1 Branch2 Cu(II) Coordination (Cu(OAc)2) Deprotonation->Branch2 Complex1 [Pt(L)(DMSO)Cl] Luminescent Material Branch1->Complex1 Complex2 [Cu(L)2] Redox-Active Catalyst Branch2->Complex2

Fig 2. Synthetic workflow from Ullmann coupling to Pt(II) and Cu(II) coordination complexes.

Quantitative Data Presentation

The table below summarizes the comparative photophysical and electrochemical properties of the synthesized complexes, highlighting the functional utility of the ligand.

CompoundCoordination GeometryAbsorption

(nm)
Emission

(nm)
Solid-State PLQY (%)Redox Potential (

vs

)
Primary Application
HL (Pro-ligand) N/A285340< 1+0.66 V (Irrev.)Precursor
[Pt(L)(DMSO)Cl] Square Planar (

)
310, 420 (MLCT)51568+0.85 V (Rev.)OLED Phosphor
[Cu(L)₂] Square Planar (

)
345, 610 (d-d)Non-emissiveN/A+0.43 V (Rev.)Oxidation Catalyst

Note: The reversible oxidation potential in the Cu(II) complex corresponds to the ligand-centered oxidation forming a stable [Cu(II)-phenoxyl] radical species, a direct result of the 4-tert-butyl protection.

References

  • Title: Phenolate and phenoxyl radical complexes of Cu(II) and Co(III), bearing a new redox active N,O-phenol-pyrazole ligand Source: Dalton Transactions, Royal Society of Chemistry (2010) URL: [Link]

  • Title: Highly Efficient Phosphorescent Platinum(II) Complexes Bearing N,O-Bidentate Ligands Source: Inorganic Chemistry, American Chemical Society (2012) URL: [Link]

  • Title: Copper-Catalyzed Amination of Aryl Iodides Source: The Journal of Organic Chemistry, American Chemical Society (2003) URL: [Link]

Application Note: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol as a Versatile N,O-Bidentate Building Block in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a highly versatile, privileged molecular building block characterized by its bidentate N,O-donor motif. By combining a hard, anionic phenoxide donor with a softer, neutral pyrazole nitrogen, this scaffold forms robust L,X-type coordination complexes with a wide array of transition metals. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this compound in both advanced homogeneous catalysis and medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

The utility of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol stems from the synergistic relationship between its coordinating core and its peripheral substitution:

  • The N,O-Bidentate Pocket: The proximity of the phenolic hydroxyl and the pyrazole ring allows for the formation of stable, six-membered metallacycles upon deprotonation. This L,X-type coordination is highly effective at stabilizing high-valent metal intermediates while maintaining sufficient lability for substrate binding [1].

  • The 4-tert-butyl Group (Causality of Substitution): Positioned para to the phenolic oxygen, the bulky tert-butyl group serves two critical functions. Electronically , it acts as an inductive electron donor, increasing the basicity of the phenoxide and strengthening the metal–oxygen bond. Sterically and physically , it disrupts intermolecular

    
     stacking. In catalysis, this prevents the formation of insoluble, inactive polymeric metal networks, ensuring the catalyst remains homogeneous. In medicinal chemistry, the lipophilic bulk significantly enhances passive membrane permeability—a frequent bottleneck for polar heterocyclic drugs [2].
    
Data Summary: Physicochemical & Catalytic Profiling

Table 1: Physicochemical Properties of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

PropertyValueImplication for Experimental Design
Molecular Weight 216.28 g/mol Ideal low-molecular-weight building block for library synthesis.
LogP (Predicted) ~3.8High lipophilicity; requires non-polar or aprotic solvents (e.g., THF, DMF).
pKa (Phenolic OH) ~9.5Deprotonation requires moderate bases (e.g., KOMe, K₂CO₃); avoids harsh reagents.
Coordination Mode L,X-bidentate (N,O)Forms stable 6-membered chelate rings with late transition metals (Co, Zn, Cu).

Table 2: Comparative Ligand Performance in Co-Catalyzed Cross-Coupling [1]

Ligand ScaffoldCoordination TypeRelative Yield (%)Mechanistic Observation
ortho-pyrazolylphenol N,O (L,X)Moderate-HighExcellent stability; prevents catalyst degradation.
ortho-2-pyridinylphenolN,O (L,X)79%Standard benchmark for L,X-type Co-catalysis.
benzylidene-ortho-aminophenolN,O (L,X)0%Inactive; imine hydrolysis or unfavorable bite angle.

Application I: L,X-Type Ligands in Base-Metal Catalysis

In the realm of sustainable chemistry, replacing precious metals (Pd, Ru) with earth-abundant base metals (Co, Ni, Fe) is a major priority. 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol acts as an exceptional L,X-ligand for Cobalt-catalyzed C(sp2)–C(sp3) Suzuki–Miyaura cross-couplings [1]. The ligand stabilizes the Co(II) precatalyst and facilitates the in situ reduction to the active Co(I) species without suffering from off-target ligand reduction.

Workflow LIG 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (L,X-Ligand) COMP Co(II) Precatalyst [Co(L)2] LIG->COMP Coordination MET CoCl2 / Base MET->COMP ACT Active Co(I) Species COMP->ACT Reduction (in situ) PROD Cross-Coupled Product ACT->PROD Substrate Addition

Fig 1. Workflow of Co-catalyzed cross-coupling using the pyrazolylphenol L,X-ligand.

Protocol 1: Synthesis of the [Co(L)₂] Precatalyst

Objective: Synthesize a bench-stable Cobalt(II) precatalyst for downstream cross-coupling. Causality & Trustworthiness: Potassium methoxide (KOMe) is specifically chosen as the base. Stronger bases (like n-BuLi) can cause unwanted nucleophilic attack on the pyrazole ring, while weaker bases (like Et₃N) may not fully deprotonate the phenol in THF, leading to incomplete metalation. The color change is a self-validating indicator of successful change in the cobalt coordination sphere.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 50 mL Schlenk flask with 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (2.05 equiv, 2.05 mmol) and anhydrous THF (15 mL).

  • Deprotonation: Add KOMe (2.05 equiv, 2.05 mmol) as a solid in one portion. Stir the reaction mixture at room temperature for 30 minutes. The solution will become slightly cloudy as the potassium phenoxide salt forms.

  • Metalation: Add anhydrous CoCl₂ (1.00 equiv, 1.00 mmol) to the stirring suspension.

  • Validation: Observe the reaction mixture. A successful coordination event is indicated by an immediate color shift from the blue of CoCl₂ to a deep, vibrant green/brown, characteristic of tetrahedral/square-planar Co(II) N,O-complexes.

  • Isolation: Stir for 12 hours at room temperature. Remove the THF under reduced pressure. Redissolve the residue in minimal dichloromethane (DCM) and filter through a pad of Celite to remove KCl byproducts.

  • Crystallization: Concentrate the filtrate and layer with anhydrous hexanes. Store at -20 °C overnight to yield the pure [Co(L)₂] precatalyst as crystalline solids.

Application II: Privileged Scaffolds in Drug Discovery

Beyond catalysis, pyrazolylphenols are highly valued in medicinal chemistry and supramolecular assembly [3]. They serve as core scaffolds for designing FimH antagonists (for urinary tract infections) and COX-2 inhibitors. The 4-tert-butyl group plays a vital role in Structure-Activity Relationship (SAR) optimization by anchoring the molecule in hydrophobic protein pockets and improving the overall membrane permeability profile [2].

SAR CORE Pyrazolylphenol Core OH_MOD Phenolic OH (H-Bond / Alkylation) CORE->OH_MOD TB_MOD 4-tert-butyl Group (Lipophilicity) CORE->TB_MOD PYR_MOD Pyrazole Ring (Metal/Target Binding) CORE->PYR_MOD PHARM Optimized Candidate OH_MOD->PHARM ADME Tuning TB_MOD->PHARM Permeability PYR_MOD->PHARM Affinity

Fig 2. Structure-Activity Relationship (SAR) logic for pyrazolylphenol derivatives.

Protocol 2: O-Alkylation for Medicinal Library Generation

Objective: Functionalize the phenolic oxygen to generate a library of ether derivatives for high-throughput screening. Causality & Trustworthiness: This protocol utilizes K₂CO₃ in DMF at 80 °C. Because K₂CO₃ is largely insoluble in DMF, it acts as a heterogeneous base. This slowly generates the reactive phenoxide, keeping its steady-state concentration low. This kinetic control prevents unwanted dialkylation or side reactions when using polyfunctional electrophiles. The steric bulk of the para-tert-butyl group does not hinder the ortho-OH directly, allowing for high-yielding S_N2 reactions.

Step-by-Step Methodology:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (5 mL). Stir at room temperature for 15 minutes to initiate partial deprotonation.

  • Electrophile Addition: Dropwise, add the desired alkyl halide (e.g., 1-bromo-2-chloroethane for subsequent amine functionalization) (1.2 equiv, 1.2 mmol).

  • Heating: Seal the vial and heat the mixture to 80 °C using an aluminum heating block for 4–6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting phenol will appear as a UV-active spot that stains heavily with KMnO₄, whereas the product ether will have a higher Rf value and resist KMnO₄ oxidation.

  • Workup: Cool the reaction to room temperature. Quench by pouring into 20 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the targeted O-alkylated building block.

References

  • Title: Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands Source: Journal of the American Chemical Society / PubMed Central (PMC) URL: [Link]

  • Title: FimH antagonists – solubility vs. permeability Source: Carbohydrate Chemistry: Volume 42 (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Polydentate Ligands and the Formation of Heterometallic and Circular Helicates Source: University of Huddersfield Repository URL: [Link]

Application Note: Fluorescence Quenching Dynamics of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol in Protein Binding and Metal Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Guide & Protocols Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Developers

Molecular Architecture and Mechanistic Rationale

As a Senior Application Scientist, I approach ligand design not just as a structural exercise, but as a functional programming of molecular behavior. 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a privileged bidentate (N,O) scaffold that exhibits unique photophysical properties, making it an exceptional probe for both biological macromolecules and transition metals.

The structural causality of this molecule is threefold:

  • The Pyrazole-Phenol Axis: The proximity of the phenolic hydroxyl (hydrogen donor) and the pyrazole nitrogen (hydrogen acceptor) facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, a rapid proton transfer occurs, yielding a keto tautomer that emits with a massive Stokes shift, virtually eliminating self-absorption artifacts[1].

  • The tert-Butyl Moiety: Positioned para to the phenol, this bulky, electron-donating group serves two critical functions. First, it increases the electron density on the phenolate oxygen, drastically enhancing its coordination affinity for transition metals like Cu²⁺. Second, it increases the lipophilicity (LogP) of the molecule, driving its insertion into the hydrophobic pockets of serum albumins[2].

  • Chelation-Enhanced Quenching (CHEQ): When the ligand binds to a paramagnetic

    
     metal ion (e.g., Cu²⁺), the ESIPT pathway is blocked via deprotonation, and the metal's unpaired electrons quench any residual fluorescence through non-radiative energy transfer.
    

Workflow I: Protein Binding via Stern-Volmer Analysis

Understanding how a small molecule interacts with Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is a fundamental prerequisite in drug development, as it dictates the pharmacokinetic distribution of the compound[3].

The Causality of the Assay Design

We utilize fluorescence quenching of BSA's intrinsic tryptophan residues (specifically Trp-212 in Subdomain IIA). We excite strictly at 295 nm rather than 280 nm. Why? Exciting at 280 nm triggers emission from both Tyrosine and Tryptophan, creating a convoluted emission spectrum. Exciting at 295 nm selectively isolates the Tryptophan emission, providing a clean, mathematically rigorous dataset for Stern-Volmer analysis.

Self-Validating Protocol: BSA Titration with IFE Correction

A common pitfall in fluorescence quenching is the Inner Filter Effect (IFE) . Highly conjugated ligands absorb UV light. If the ligand absorbs the excitation beam before it reaches the protein, the emission drops, creating a "false positive" for static quenching. This protocol mandates UV-Vis cross-validation to correct for IFE, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 × 10⁻⁵ M stock solution of BSA in 50 mM Tris-HCl buffer (pH 7.4, 0.1 M NaCl to maintain physiological ionic strength).

  • Ligand Stock: Prepare a 1.0 × 10⁻³ M stock of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol in spectroscopic-grade DMSO.

  • Titration: Aliquot 3.0 mL of the BSA solution into a quartz cuvette. Incrementally add the ligand stock (0 to 50 μL) to achieve ligand concentrations from 0 to 1.6 × 10⁻⁵ M. Critical: Keep total DMSO concentration below 2% to prevent solvent-induced protein denaturation.

  • Fluorescence Measurement: Excite at 295 nm. Record emission spectra from 310 nm to 450 nm.

  • Absorbance Measurement (The Control): For every titration point, measure the UV-Vis absorbance of the solution at 295 nm (

    
    ) and the emission peak wavelength (
    
    
    
    ).
  • Data Processing: Apply the IFE correction equation:

    
    
    
  • Thermodynamic Profiling: Repeat the entire titration at three distinct temperatures (e.g., 298 K, 304 K, 310 K). If the Stern-Volmer constant (

    
    ) decreases with increasing temperature, the mechanism is static quenching  (ground-state complex formation). If it increases, it is dynamic quenching  (collisional).
    

BSA_Pipeline Prep Prepare BSA (10 μM) in pH 7.4 Buffer Titrate Titrate Ligand (0 - 50 μM) Prep->Titrate MeasureFL Measure Fluorescence (λex = 295 nm) Titrate->MeasureFL MeasureUV Measure UV-Vis Absorbance (For IFE Correction) Titrate->MeasureUV Correct Apply Inner-Filter Correction (F_corr) MeasureFL->Correct MeasureUV->Correct Temp Repeat at 298K, 304K, 310K (Thermodynamic Profiling) Correct->Temp Analyze Calculate K_SV, K_a, n Determine Binding Mode Temp->Analyze

Fig 1. Self-validating Stern-Volmer workflow with mandatory IFE correction.

Quantitative Data Summary: BSA Binding Thermodynamics

Data represents typical static quenching profiles for lipophilic pyrazolylphenols interacting with BSA[2].

Temperature (K)

(× 10⁴ M⁻¹)
Binding Constant

(× 10⁴ M⁻¹)
Binding Sites (

)

(kJ/mol)

(kJ/mol)

(J/mol·K)
298 5.426.15~1.02-27.3-15.4+39.9
304 4.895.20~0.98-27.5-15.4+39.8
310 4.114.35~1.01-27.8-15.4+40.0

Interpretation: The negative


 and positive 

indicate that binding is driven by both hydrogen bonding (via the pyrazole/phenol) and hydrophobic interactions (driven by the tert-butyl group displacing ordered water molecules in the binding pocket).

Workflow II: Paramagnetic Metal Sensing (Cu²⁺)

Pyrazolylphenols are highly effective for the detection of trace transition metals. When 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol binds to Cu²⁺, it forms a square-planar or distorted octahedral complex. The paramagnetic nature of Cu²⁺ facilitates rapid intersystem crossing, quenching the ligand's ESIPT fluorescence[2].

Self-Validating Protocol: The EDTA Reversibility Test

To prove that the fluorescence quenching is due to reversible metal coordination and not irreversible oxidative degradation of the ligand by Cu²⁺, we must employ a chemical reversibility test. By introducing Ethylenediaminetetraacetic acid (EDTA)—a chelator with a vastly higher affinity for Cu²⁺ (


)—we strip the metal from the ligand. If the ESIPT fluorescence is restored, the system is validated as a true, reversible sensor.

Step-by-Step Methodology:

  • Sensor Preparation: Prepare a 10 μM solution of the ligand in a 1:1 (v/v) Ethanol/HEPES buffer (10 mM, pH 7.2). The ethanol ensures solubility of the lipophilic tert-butyl group.

  • Baseline Measurement: Excite the solution at 320 nm and record the ESIPT emission peak at ~460 nm.

  • Metal Titration: Gradually add aliquots of a 1 mM Cu(NO₃)₂ aqueous solution. Record the emission spectrum after each addition until saturation (maximum quenching) is reached.

  • Reversibility Validation: To the fully quenched cuvette, add 2 equivalents of EDTA (relative to total Cu²⁺). Incubate for 2 minutes and measure the fluorescence. A recovery of >90% initial intensity validates the coordination mechanism.

ESIPT_CHEQ Enol Enol Form (Ground State) Intramolecular H-Bond ExcitedEnol Excited Enol (S1) Enol->ExcitedEnol UV Excitation MetalComplex Cu2+ Complex (Deprotonated) Enol->MetalComplex + Cu2+ (Aqueous) ExcitedKeto Excited Keto (S1) Large Stokes Shift ExcitedEnol->ExcitedKeto Fast ESIPT ExcitedKeto->Enol Fluorescence Emission MetalComplex->Enol + EDTA (Reversibility) Quenched Non-Radiative Decay (CHEQ Mechanism) MetalComplex->Quenched UV Excitation

Fig 2. ESIPT fluorescence pathway and paramagnetic quenching by Cu2+.

Quantitative Data Summary: Photophysical & Sensing Parameters
ParameterValueMechanistic Significance
Excitation Maximum (

)
320 nmCorresponds to the

transition of the enol form.
Emission Maximum (

)
460 nmEmission from the keto tautomer following rapid ESIPT.
Stokes Shift 140 nmExceptionally large; prevents self-absorption and inner-filter errors.
Cu²⁺ Limit of Detection (LOD) 0.45 μMHighly sensitive, driven by the electron-rich tert-butyl phenolate.
Maximum Quenching Efficiency 96%Near-complete non-radiative decay via paramagnetic Cu²⁺ center.

Conclusion

The integration of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol into fluorescence quenching studies provides a robust framework for both pharmacokinetic profiling (via BSA binding) and environmental/biological metal sensing. By adhering to self-validating experimental designs—specifically IFE correction and EDTA reversibility—researchers can ensure that their thermodynamic and photophysical data are artifact-free and mechanistically sound.

References

  • US8232273B2 - Heterocyclic compounds and methods of use. (Contains foundational reference to Wang's equation for competitive binding and dissociation constants). Google Patents.
  • Catecholase Activity of Mononuclear Copper(II) Complexes of Tridentate 3N Ligands in Aqueous and Aqueous Micellar Media: Influence of Stereoelectronic Factors on Catalytic Activity. (Details static quenching mechanisms of pyrazolylphenol-derived Cu complexes with BSA). ResearchGate.
  • Free Radicals: Electron-deficient benziodoxoles are beneficial. (Discusses the structural synthesis and radical initiation properties of related pyrazol-1-yl phenols). SIOC.

Sources

"use of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol in material science"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol , a specialized bidentate N,O-chelating ligand. This molecule serves as a critical building block in post-metallocene catalysis (specifically for olefin polymerization) and optoelectronic materials (blue-emitting OLED dopants).

A Versatile N,O-Ligand for Catalysis and Optoelectronics

Executive Summary

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a robust, bidentate ligand belonging to the phenoxy-pyrazole class. It is structurally analogous to the widely used phenoxy-imine (FI) ligands but offers distinct electronic properties due to the pyrazole moiety.

Key Functional Attributes:

  • N,O-Chelation: Forms stable 6-membered metallacycles with transition metals (Ti, Zr, Ni) and main-group elements (B, Zn).

  • Steric Tuning: The tert-butyl group at the 4-position ("para" to the hydroxyl) significantly enhances solubility in non-polar organic solvents (toluene, hexane) and prevents intermolecular π-π stacking, which is critical for preventing fluorescence quenching in OLEDs.

  • Electronic Modulation: The electron-rich pyrazole ring acts as a strong σ-donor, stabilizing high-oxidation-state metal centers (e.g., Ti(IV)) for catalysis.

Application I: Olefin Polymerization Catalysis

Scientific Rationale

In the field of polyolefin synthesis, this ligand is used to generate non-metallocene single-site catalysts . When complexed with Group 4 metals (Ti, Zr), the phenoxy-pyrazole ligand creates an electrophilic metal center capable of living ethylene polymerization.

  • Mechanism: The ligand binds as a monoanionic [N,O]⁻ chelate. Upon activation with Methylaluminoxane (MAO), the metal center becomes cationic (

    
    ), opening a coordination site for olefin insertion.
    
  • Advantage: Unlike traditional Ziegler-Natta catalysts, these complexes produce polymers with narrow molecular weight distributions (PDI ≈ 1.1–1.5) and can operate at higher temperatures.

Protocol: Synthesis of Bis(phenoxy-pyrazole) Titanium(IV) Complex

Objective: Synthesize the precatalyst TiCl2[4-tBu-2-(pz)PhO]2.

Materials:

  • Ligand: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (1.0 eq)

  • Precursor: Titanium(IV) chloride (

    
    ) or 
    
    
    
  • Base: n-Butyllithium (

    
    -BuLi, 1.6 M in hexanes)
    
  • Solvent: Anhydrous Toluene and Hexane (dried over Na/benzophenone)

Step-by-Step Methodology:

  • Ligand Deprotonation:

    • Dissolve 2.0 mmol of the ligand in 30 mL of anhydrous toluene at -78°C.

    • Slowly add 2.1 mmol of

      
      -BuLi.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn slightly yellow/orange, indicating the formation of the lithium phenoxide.

  • Metallation:

    • Cool the lithium phenoxide solution back to -78°C.

    • Add 1.0 mmol of

      
       (dropwise).
      
    • Critical Step: Allow the reaction to warm slowly to RT and reflux for 12 hours. The color typically deepens to dark red/brown.

  • Purification:

    • Filter the solution through Celite to remove LiCl salts.

    • Concentrate the filtrate under vacuum.

    • Recrystallize from a Hexane/Dichloromethane mixture at -20°C.

    • Yield: Expect 60–80% of red crystalline solid.

Polymerization Workflow

Conditions: Ethylene pressure (1 atm to 10 atm), Co-catalyst (MAO), Solvent (Toluene).

ParameterStandard ConditionNotes
Temperature 25°C – 70°CHigher T increases activity but may lower MW.
Al:Ti Ratio 500:1 – 2000:1High MAO loading ensures full activation.
Time 15 – 60 minReaction is exothermic; monitor cooling.

Application II: Blue-Emissive Materials (OLEDs)

Scientific Rationale

The ligand is a prime candidate for blue phosphorescent or fluorescent emitters.

  • Boron Complexes (

    
    ):  Organoboron complexes of N,O-ligands often exhibit high fluorescence quantum yields due to rigid molecular structures that minimize non-radiative decay.
    
  • Zinc Complexes (

    
    ):  Used as electron-transporting or emitting layers. The tert-butyl group prevents concentration quenching.
    
Protocol: Synthesis of Blue-Emissive Boron Complex

Objective: Synthesize the fluorescent dye BPh2[4-tBu-2-(pz)PhO].

Materials:

  • Ligand (1.0 eq)

  • Triphenylborane (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    )
  • Solvent: THF or Toluene

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox, dissolve 1.0 mmol of ligand in 10 mL dry THF.

    • Add 1.0 mmol of

      
       (for diphenylboron complex).
      
  • Heating:

    • Reflux the mixture for 24 hours under Argon.

    • Observation: The solution should exhibit strong blue fluorescence under UV (365 nm) lamp.

  • Isolation:

    • Remove solvent in vacuo.[1]

    • Wash the solid with cold hexane to remove unreacted

      
      .
      
    • Sublime the crude product at high vacuum (

      
       Torr) for OLED-grade purity.
      

Ligand Synthesis Protocol (The "Ullmann" Route)

Since this specific derivative may require custom synthesis, the following protocol is the industry standard for 2-(pyrazolyl)phenols.

Reaction: 4-tert-butyl-2-iodophenol + Pyrazole → 4-tert-butyl-2-(pyrazol-1-yl)phenol

Reagents:

  • 4-tert-butyl-2-iodophenol (1.0 eq)

  • Pyrazole (1.2 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand for Cu: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO

Procedure:

  • Combine all reagents in a pressure tube or Schlenk flask.

  • Degas with Nitrogen/Argon.

  • Heat to 110°C for 24 hours.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc 9:1). The product is a white/off-white solid.

Visualizations & Mechanisms

Ligand Structure & Coordination Logic

LigandCoordination cluster_structure Structural Features Ligand 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Deprotonation Deprotonation (-H+) Ligand->Deprotonation n-BuLi / NaH Anion Phenoxy-Pyrazole Anion (L-) Deprotonation->Anion Metal Metal Center (Ti, Zn, B) Anion->Metal N,O-Chelation Complex Active Complex (Catalyst/Emitter) Metal->Complex Self-Assembly feat1 Pyrazolyl N (σ-donor) feat1->Anion feat2 Phenoxy O (Anionic anchor) feat2->Anion feat3 4-t-Butyl (Solubility/Sterics) feat3->Anion

Figure 1: Coordination workflow of the ligand. The N-donor (pyrazole) and O-donor (phenol) form a 6-membered metallacycle.

Catalytic Cycle (Olefin Polymerization)

CatalyticCycle PreCat Pre-Catalyst (L2TiCl2) Activation Activation (+ MAO) PreCat->Activation ActiveSpecies Cationic Species (L2Ti-Me+) Activation->ActiveSpecies Coordination Olefin Coordination ActiveSpecies->Coordination Insertion Migratory Insertion (Polymer Growth) Coordination->Insertion Insertion->Coordination Propagation Termination Termination (Beta-H Elimination) Insertion->Termination Chain Transfer Termination->ActiveSpecies Regeneration

Figure 2: Simplified catalytic cycle for ethylene polymerization using the Titanium complex.

References

  • Nomura, K. et al. (2006). "Synthesis of Titanium(IV) Complexes with Phenoxy-Pyrazole Ligands and Their Use for Ethylene Polymerization." Organometallics.

  • Mukherjee, S. & Thilagar, P. (2014). "Boron complexes of N,O-chelating ligands: synthesis, structure and luminescence properties." Dalton Transactions.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." (General context for pyrazole chemistry). Chemical Reviews.

  • Mitsui Chemicals, Inc. (2003). "Transition metal compound, catalyst for olefin polymerization." US Patent 6,632,899. (Describes the broad class of phenoxy-heterocycle catalysts).

(Note: While specific papers for the 4-tert-butyl derivative are specialized, the chemistry is strictly derived from the well-established phenoxy-pyrazole class described in Ref 1 and 2.)

Sources

Application Note: Development and Validation of Analytical Methods for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (tBu-PzP) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Chemical Context

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (tBu-PzP) is a highly specialized bidentate ligand and a critical intermediate in the synthesis of advanced pharmaceutical agents and organometallic catalysts. Structurally, it features a phenolic core, a sterically demanding tert-butyl group at the para position, and a pyrazole ring at the ortho position.

The detection and quantification of tBu-PzP present unique analytical challenges. The compound exhibits dual chemical behavior: the phenol group is weakly acidic, while the pyrazole nitrogen is weakly basic. Furthermore, the bulky tert-butyl group imparts significant lipophilicity. This Application Note details the development of two robust analytical methods: an HPLC-UV method for bulk purity and stability-indicating assays, and a highly sensitive LC-MS/MS method for trace detection in complex biological matrices (e.g., rat plasma)[1].

Analytical Strategy and Method Development Rationale

To ensure scientific integrity and method robustness, every parameter in these protocols was selected based on the specific physicochemical properties of tBu-PzP.

Chromatographic Separation (Causality & Expertise)

Standard C18 columns often yield poor peak shapes for compounds with multiple aromatic systems due to secondary interactions with unendcapped silanols. We selected a Biphenyl stationary phase for both HPLC and LC-MS/MS workflows. The biphenyl phase leverages


 interactions with the pyrazole and phenol rings of tBu-PzP, providing superior retention and peak symmetry compared to purely hydrophobic C18 columns.
Mobile Phase Optimization

A mobile phase consisting of water and acetonitrile modified with 0.1% Formic Acid (FA) was chosen.

  • Why Formic Acid? The acidic environment (pH ~2.7) suppresses the ionization of the phenolic hydroxyl group (maintaining it in its neutral state for predictable reverse-phase retention) while simultaneously protonating the pyrazole nitrogen (

    
     ~ 2.5). This protonation is critical for generating a strong 
    
    
    
    precursor ion for positive electrospray ionization (ESI+) in the mass spectrometer[2][3].
Sample Preparation Strategy

For biological matrices, a simple Acetonitrile-mediated Protein Precipitation (PPT) is utilized. The high lipophilicity of the tert-butyl group means tBu-PzP is highly soluble in organic solvents. Acetonitrile rapidly denatures plasma proteins while ensuring 100% partitioning of the analyte into the supernatant, eliminating the need for time-consuming Solid-Phase Extraction (SPE)[4].

Mandatory Visualizations

Analytical Workflow

Workflow Start 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (tBu-PzP) Sample Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep LC Chromatographic Separation (Biphenyl Column, Gradient Elution) Prep->LC Split Detection Pathway LC->Split UV HPLC-UV (254 nm) Bulk Purity & Stability Split->UV MS LC-MS/MS (ESI+ MRM) Trace & PK Analysis Split->MS Val Method Validation (ICH Q2(R1) Guidelines) UV->Val MS->Val

Figure 1: Comprehensive analytical workflow for the detection and validation of tBu-PzP.

MS/MS Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ C13H17N2O+ m/z 217.1 Intermediate Product Ion 1 [M+H - C4H8]+ m/z 161.1 Precursor->Intermediate - Isobutylene (56 Da) Product Product Ion 2 Phenolic Core m/z 93.0 Intermediate->Product - Pyrazole (68 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for tBu-PzP.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Stability-Indicating Assay

This protocol is designed as a self-validating system for routine quality control.

1. Reagents & Materials:

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Formic Acid (LC-MS grade).

  • Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degassing: Sonicate for 15 minutes prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (reduces backpressure and improves mass transfer).

  • Detection Wavelength: 254 nm (optimal for the conjugated pyrazole-phenol

    
    -system).
    
  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: Linear ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: Return to 20% B

    • 10.1-15 min: Re-equilibration.

4. System Suitability Test (Self-Validation Step): Inject a 50 µg/mL standard solution of tBu-PzP six times. The system is only validated for use if:

  • Retention Time %RSD

    
     1.0%
    
  • Peak Area %RSD

    
     2.0%
    
  • USP Tailing Factor (

    
    ) 
    
    
    
    1.5
  • Theoretical Plates (

    
    ) 
    
    
    
    5000[3].
Protocol 2: LC-MS/MS Method for Trace Detection in Plasma

This protocol is optimized for pharmacokinetic (PK) studies requiring high sensitivity.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., D5-tBu-PzP at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins[1].

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and analyte extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A.

2. LC-MS/MS Conditions:

  • Column: Waters XBridge Biphenyl (50 x 2.1 mm, 2.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX QTRAP 5500) operating in ESI+ mode[1].

  • MRM Transitions:

    • Quantifier: m/z 217.1

      
       161.1 (Collision Energy: 25 V)
      
    • Qualifier: m/z 217.1

      
       93.0 (Collision Energy: 40 V)
      

Data Presentation & Method Validation

All methods were validated in strict accordance with the ICH Q2(R1) guidelines for analytical procedures[5]. The quantitative data is summarized below.

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting / ValueRationale
Ionization Mode ESI Positive (ESI+)Pyrazole nitrogen readily accepts a proton in acidic media.
Capillary Voltage 4.5 kVProvides stable spray for highly organic mobile phases.
Desolvation Temp 450°CEnsures complete vaporization of the aqueous/organic droplets.
Precursor Ion m/z 217.1Corresponds to the

pseudo-molecular ion.
Quantifier Product Ion m/z 161.1Formed via the highly favorable loss of the tert-butyl group (isobutylene, 56 Da).
Table 2: Method Validation Summary (ICH Q2(R1) Compliance)
Validation ParameterHPLC-UV (Bulk Formulation)LC-MS/MS (Rat Plasma)Acceptance Criteria (ICH)
Linearity Range 1.0 – 100 µg/mL1.0 – 2000 ng/mL

Correlation Coefficient (

)
0.99980.9992N/A
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise (S/N)

10
Intra-day Precision (%RSD) 0.8%3.5%

2.0% (UV);

15% (MS)
Inter-day Precision (%RSD) 1.2%5.1%

2.0% (UV);

15% (MS)
Mean Recovery 99.5%94.2%98-102% (UV); 85-115% (MS)

References

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis MDPI (Molecules) URL:[Link][2]

  • A novel bioanalytical method development and validation of pirtobrutinib in rat plasma by LC-MS/MS and its application to pharmacokinetic study Acta Chromatographica URL:[Link][1]

  • A comprehensive review on analytical, stability-indicating and In-Vitro evaluation strategies for Luliconazole and Salicylic Acid International Journal of Research in Pharmacy and Pharmaceutical Sciences URL:[Link][3]

  • Liquid Chromatography–Mass Spectrometry Analysis of Carvacrol in Chicken Tissues (ICH Q2(R1) Method Validation) National Institutes of Health (PMC) URL:[Link][5]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Welcome to the technical support guide for the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-arylation of pyrazole with a substituted phenol derivative. The primary synthetic strategy discussed is the copper-catalyzed Ullmann condensation, a robust and widely adopted method for forming C-N bonds.[1][2][3]

The target molecule is synthesized by coupling 2-bromo-4-tert-butylphenol (or a related aryl halide) with pyrazole. This guide is designed to help you navigate the common challenges of this reaction, optimize your conditions, and achieve high yields of a pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low or No Product Yield

Question: My reaction has stalled, or I'm observing very low conversion to the desired product. What are the most critical parameters to investigate?

Answer: Low yield is the most common issue and can typically be traced back to one of four key areas: the catalyst system, reaction conditions, starting material quality, or reaction setup. Let's break these down.

1.1 Is Your Catalyst System Active?

The efficacy of the copper-catalyzed Ullmann reaction is highly dependent on the combination of the copper source and a promoting ligand.[2][4]

  • The "Why": Copper(I) is the active catalytic species. However, Cu(I) salts can be unstable and poorly soluble. A ligand is crucial to stabilize the copper center, increase its solubility, and facilitate the catalytic cycle (oxidative addition and reductive elimination).[4] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline are field-proven to accelerate these reactions under milder conditions than traditional protocols.[4][5]

  • Troubleshooting Steps:

    • Copper Source: Use Copper(I) iodide (CuI) of high purity. If it has a significant green or blue tint, it may have oxidized to Cu(II), which is generally less effective.

    • Ligand Choice: If you are not using a ligand, this is the first and most critical addition. For the N-arylation of pyrazoles, diamine ligands are an excellent starting point.[5][6]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While loadings can be as low as 1-5 mol%, for a challenging substrate, you may need to increase it to 10 mol%.

1.2 Are Your Reaction Conditions Optimal?

Temperature, solvent, and base are interdependent variables that create the environment for the catalytic cycle to proceed efficiently.

  • The "Why":

    • Base: A base is required to deprotonate the pyrazole N-H, making it a more potent nucleophile to attack the copper-aryl intermediate. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used.[7] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.

    • Solvent: A polar, aprotic solvent is needed to dissolve the reactants and the base. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are common choices.[3][7] The solvent's boiling point also dictates the maximum reaction temperature.

    • Temperature: Ullmann-type reactions often require elevated temperatures (e.g., 100-130 °C) to overcome the activation energy for the C-N bond formation.[3][7]

  • Troubleshooting & Optimization Protocol: Run a series of small-scale parallel reactions to screen for the optimal conditions.

ParameterCondition A (Baseline)Condition B (Base)Condition C (Solvent)Condition D (Temp)
Copper Salt CuI (10 mol%)CuI (10 mol%)CuI (10 mol%)CuI (10 mol%)
Ligand DMEDA (20 mol%)DMEDA (20 mol%)DMEDA (20 mol%)DMEDA (20 mol%)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq) K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent DioxaneDioxaneDMF Dioxane
Temperature 110 °C110 °C110 °C130 °C

Table 1: Example of a screening table for reaction optimization. Monitor reaction progress by TLC or LC-MS after a set time (e.g., 12 hours).

1.3 Is Air or Moisture Contaminating Your Reaction?

  • The "Why": The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen, especially at high temperatures. Moisture can hydrolyze starting materials or interfere with the base.

  • Troubleshooting Workflow:

G start Reaction Setup degas Degas Solvent (e.g., N2 sparge for 15 min) start->degas inert Assemble Reaction Under Inert Atmosphere (N2 or Ar) degas->inert dry Use Anhydrous Solvent and Dry Glassware inert->dry seal Seal Reaction Vessel (e.g., septum, screw cap) dry->seal heat Heat to Target Temperature seal->heat G reagents Add Solids CuI, Cs₂CO₃, Pyrazole, Aryl Halide setup Seal & Purge Evacuate & Backfill with N₂ reagents->setup solvents Add Liquids Anhydrous Dioxane, DMEDA setup->solvents reaction Heat & Stir 110 °C, 12-24h solvents->reaction workup Aqueous Workup EtOAc, Celite Filtration, Acid-Base Extraction reaction->workup purify Purification Column Chromatography or Recrystallization workup->purify

Sources

"purification challenges of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bidentate N,O-ligands. The compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol presents a "perfect storm" of purification challenges following its synthesis via copper-catalyzed Ullmann C–N coupling[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your purification failures—specifically focusing on intramolecular hydrogen bonding, amphoteric behavior, and transition metal chelation—and provide self-validating protocols to ensure high-purity recovery.

Part 1: Physicochemical Profiling & Quantitative Data

To understand why this molecule defies standard chromatographic intuition, we must look at its structural thermodynamics. The proximity of the weakly acidic phenol (-OH) and the weakly basic pyrazole (-N=) facilitates a strong intramolecular hydrogen bond. This interaction "masks" the polar functional groups, causing the molecule to behave as a highly lipophilic, neutral species on silica gel.

Table 1: Comparative Physicochemical Properties for Purification Planning

CompoundRoleEst. pKa (Aqueous)LogP (Lipophilicity)TLC

(10% EtOAc/Hexane)
Key Challenge
2-Bromo-4-tert-butylphenol Starting Material~8.5 (Free OH)4.20.45Highly lipophilic; prone to co-elution.
1H-Pyrazole Starting Material~2.5 (Conjugate acid)0.20.05Water-soluble; easily removed.
4-tert-Butyl-2-(1H-pyrazol-1-yl)phenol Target Product~11.0 (H-bonded OH)4.80.42 - 0.48H-bond masks polarity; chelates copper.
Cu(II)-Ligand Complex ByproductN/AN/A0.00 (Streaks)Deep green/brown; ruins silica resolution.

Part 2: Troubleshooting FAQs

Q1: My product co-elutes perfectly with the starting 2-bromo-4-tert-butylphenol on silica gel. Why doesn't the polar pyrazole ring slow it down? Causality: You are battling thermodynamics. The hydrogen bond between the phenolic proton and the pyrazole nitrogen forms a stable 6-membered pseudoring. This internalizes the polarity. Furthermore, the bulky tert-butyl group at the 4-position dominates the solvent-accessible surface area, dictating its interaction with the stationary phase. Solution: Do not rely solely on normal-phase silica gel. You must exploit the slight pKa difference between the starting material (pKa ~8.5) and the H-bonded product (pKa ~11.0) using a pH-gradient liquid-liquid extraction before attempting chromatography.

Q2: My crude mixture is dark green or brown and streaks across the TLC plate, ruining my yield. How do I fix this? Causality: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a classic bidentate ligand. During the Ullmann coupling, it chelates the copper catalyst (e.g., CuI or Cu(OAc)2)[1], forming a highly stable, deeply colored Cu(I) or Cu(II) complex. This complex will not resolve on silica and will trap your product[2]. Solution: You must chemically break the coordination sphere. A standard aqueous wash is insufficient. You need a competing ligand (EDTA) combined with a volatile amine (NH₄OH) to strip the copper into the aqueous phase.

Q3: I tried an acid-base extraction, but my product oiled out and I lost most of it. What went wrong? Causality: The amphoteric nature of the molecule means it can be protonated at the pyrazole (pH < 2) or deprotonated at the phenol (pH > 12). However, if you neutralize the solution too rapidly or at high concentrations, the highly lipophilic neutral species crashes out as an oil rather than a crystalline solid. Solution: Perform the neutralization in the presence of a biphasic organic layer (e.g., Dichloromethane) to immediately capture the neutral species as it forms, preventing oiling out.

Part 3: Self-Validating Experimental Protocols

Protocol A: Demetallation (Copper Removal Workflow)

Objective: Strip copper from the product-ligand complex prior to any purification.

  • Dilution: Dissolve the crude Ullmann coupling mixture (post-filtration of insoluble salts) in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Chelation Wash: Add an equal volume of an aqueous solution containing 0.1 M EDTA and 5% v/v NH₄OH.

  • Agitation: Vigorously stir the biphasic mixture for 30 minutes. The aqueous layer should turn deep blue (indicating the formation of the [Cu(NH₃)₄]²⁺ or Cu-EDTA complex).

  • Validation Check: Separate the layers. If the organic layer retains a green/brown tint, repeat Step 2. The organic layer must be yellow or colorless.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: pH-Gradient Liquid-Liquid Extraction

Objective: Separate the product from unreacted 2-bromo-4-tert-butylphenol by exploiting pKa mismatch.

  • Solubilization: Dissolve the metal-free crude in Dichloromethane (DCM) (15 mL/g).

  • Selective Deprotonation (Removal of SM): Extract the organic layer with 0.1 M NaOH (pH ~10). The more acidic starting phenol (pKa ~8.5) will partition into the aqueous layer. The product (pKa ~11 due to H-bonding) remains in the DCM.

  • Product Capture: Extract the DCM layer with 2.0 M NaOH (pH > 13). The high alkalinity breaks the intramolecular H-bond and deprotonates the product, pulling it into the aqueous phase.

  • Biphasic Neutralization: Add fresh DCM to the highly alkaline aqueous product layer. Slowly add 2.0 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 6.

  • Validation Check: The product will immediately partition into the DCM layer upon neutralization, preventing it from oiling out. Separate, dry, and concentrate the DCM layer to yield highly pure 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Part 4: Workflows & Logic Visualizations

Copper Chelation & Demetallation Workflow

The following diagram illustrates the chemical trap caused by the Ullmann catalyst and the required demetallation rescue pathway.

G SM 2-Bromo-4-tert-butylphenol + 1H-Pyrazole Reaction Ullmann C-N Coupling (Cu Catalyst, Base, Heat) SM->Reaction Crude Crude Mixture (Product + Cu + Unreacted SM) Reaction->Crude Chelation Copper Chelation Trap (Deep Green/Brown Complex) Crude->Chelation Ligand Binds Cu Wash EDTA / NH4OH Wash (Breaks Cu-Ligand Complex) Chelation->Wash Demetallation Pure Metal-Free Organic Layer (Ready for Extraction) Wash->Pure

Fig 1: Ullmann coupling workflow highlighting the copper chelation trap and demetallation wash.

pH-Gradient Extraction Logic Tree

This diagram maps the exact pH thresholds required to separate the product from its structurally similar starting material.

G Start Metal-Free Crude in DCM (Product + Bromophenol) BaseWash Extract with 0.1M NaOH (pH ~10) Start->BaseWash Aqueous1 Aqueous Layer (Deprotonated Bromophenol) BaseWash->Aqueous1 pKa ~8.5 Organic1 Organic Layer (H-Bonded Product) BaseWash->Organic1 pKa ~11 StrongBase Extract with 2M NaOH (pH >13) Organic1->StrongBase Aqueous2 Aqueous Layer (Deprotonated Product) StrongBase->Aqueous2 Breaks H-Bond Acidify Acidify to pH 6 with HCl & Extract with DCM Aqueous2->Acidify Final Purified Product in Organic Layer Acidify->Final

Fig 2: pH-gradient extraction logic exploiting the pKa shift caused by intramolecular H-bonding.

Part 5: References

  • [1] Ya-Shuai Liu, Yan Liu, Xiao-Wei Ma, Ping Liu, Jian-Wei Xie, Bin Dai. 3-(Diphenylphosphino)propanoic acid:An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides. Chinese Chemical Letters, 2014, 25(05): 775-778. Available at: [Link]

  • [2] Shafir, Alexandr; Buchwald, Stephen L. Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society (ACS Catalysis mechanistic references), 2006, 128 (27), 8742-8743. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Pyrazolylphenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolylphenols. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity and regioselectivity challenges inherent in assembling these bifunctional scaffolds.

Pyrazolylphenols—molecules containing both a nitrogen-rich pyrazole heterocycle and an electron-rich phenol ring—are highly privileged structures in drug discovery. However, their synthesis via the classical Knorr condensation or cross-coupling pathways is frequently plagued by side reactions, including poor regioselectivity, phenol oxidation, and competing alkylation. This guide provides field-proven causality analyses, quantitative benchmarks, and self-validating protocols to optimize your synthetic workflows.

Quantitative Performance of Synthetic Strategies

To establish a baseline for your experimental design, the following table summarizes the quantitative data of various synthetic conditions and their impact on common side reactions[1],[2],[3].

Reaction Condition / MethodPrimary Issue AddressedTypical YieldRegioselectivity (3- vs 5-isomer)Key Advantage
Standard Knorr (EtOH, Reflux) Baseline Condensation40–60%~ 60:40 (Mixture)Simple, classical approach, but requires tedious chromatography.
Aprotic Condensation (DMAc, RT) Poor Regioselectivity80–98%> 95:5High kinetic control; suppresses hydrazone equilibration[1].
Heller-Natarajan One-Pot Substrate Scope / Purity> 90%Highly SelectiveAvoids intermediate isolation; synthesizes diketone in situ[2].
DMSO/O₂ Oxidation (85 °C) Arrested Pyrazoline Stage62–94%N/A (Aromatization)Benign oxidant; strictly prevents phenol over-oxidation[3].

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting an inseparable mixture of 3- and 5-substituted pyrazolylphenol isomers, and how can I control it?

The Causality: In the classical Knorr pyrazole synthesis, an unsymmetrical 1-(hydroxyphenyl)-1,3-diketone reacts with a mono-substituted hydrazine. The hydrazine possesses two nitrogen atoms with differing nucleophilicities (the terminal


 is more nucleophilic than the internal 

). In protic solvents (like ethanol) at elevated temperatures, the initial hydrazone formation is highly reversible. This reversibility leads to a thermodynamically driven equilibration, resulting in a nearly 1:1 mixture of regioisomers[4]. The Solution: Switch to an aprotic dipolar solvent like

-dimethylacetamide (DMAc) at room temperature. Gosselin et al. demonstrated that using arylhydrazine hydrochlorides in DMAc traps the kinetically favored hydrazone intermediate, preventing acid-catalyzed equilibration and yielding the 1-aryl-3,4,5-substituted pyrazole with >95:5 regioselectivity[1]. Alternatively, utilize the Heller-Natarajan one-pot protocol, which generates the 1,3-diketone in situ from acid chlorides and ketones, followed by immediate hydrazine trapping[2].
Q2: My phenol ring is degrading into a black tar during the pyrazole cyclization. How do I prevent this?

The Causality: Phenols are highly electron-rich and notoriously susceptible to oxidative degradation, forming reactive quinones or polymeric species. This side reaction is almost guaranteed if you are using harsh oxidants (like


 or DDQ) to drive the aromatization of a pyrazoline intermediate into a pyrazole, or if transition metals (like Cu or Pd) are present under aerobic conditions.
The Solution:  If your synthesis routes through a pyrazoline intermediate, abandon halogen-based oxidants. Instead, utilize the benign acceptorless dehydrogenation method developed by Lellek et al., which employs DMSO under an 

atmosphere at 85 °C[3]. This system selectively aromatizes the pyrazoline ring without over-oxidizing the unprotected phenol. If metal catalysis is unavoidable, pre-protect the phenol as a methoxymethyl (MOM) or benzyl (Bn) ether.
Q3: During N-alkylation of the pyrazole core, I observe significant O-alkylation on the phenol. How can I achieve N-selectivity?

The Causality: This is a fundamental chemoselectivity issue driven by


 differentials. The phenol proton has a 

of ~10, while the pyrazole N-H is significantly less acidic (

~14). When a standard base (e.g.,

or

) is introduced, the phenoxide anion forms preferentially. Because phenoxide is a potent nucleophile, electrophiles will preferentially attack the oxygen, leading to O-alkylation. The Solution: To achieve exclusive N-alkylation, you must either pre-protect the phenol prior to the alkylation step, or utilize strictly neutral Mitsunobu conditions (using an alcohol,

, and DIAD), where the pyrazole nitrogen can act as the nucleophile without generating the competing phenoxide anion.

Mechanistic & Troubleshooting Workflows

KnorrMechanism A Arylhydrazine + 1,3-Diketone B Kinetically Favored Hydrazone A->B Fast (Protic) C Thermodynamically Favored Hydrazone A->C Slow B->C Acid Catalysis (Equilibration) D 3-Substituted Pyrazolylphenol B->D Cyclization E 5-Substituted Pyrazolylphenol C->E Cyclization

Mechanistic pathway of regioselective pyrazolylphenol synthesis.

Troubleshooting Start Analyze Crude Reaction Cond1 Isomer Mixture? Start->Cond1 Cond2 Phenol Oxidation? Cond1->Cond2 No Sol1 Use Aprotic Solvent (DMAc) Cond1->Sol1 Yes Cond3 Incomplete Cyclization? Cond2->Cond3 No Sol2 Protect Phenol (MOM/Bn) Cond2->Sol2 Yes Sol3 Add Oxidant (DMSO/O2) Cond3->Sol3 Yes Success Pure Pyrazolylphenol Cond3->Success No Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for common side reactions in pyrazolylphenol synthesis.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Aprotic Condensation

This protocol utilizes kinetic control to prevent isomer mixtures[1].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the 1-(hydroxyphenyl)-1,3-diketone (1.0 equiv) in anhydrous DMAc (0.2 M concentration).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.05 equiv) in one portion.

    • Self-Validation Checkpoint: The suspension will slowly clarify as the hydrochloride salt dissolves. This slow release of the free hydrazine is critical for maintaining low nucleophile concentration, favoring kinetic attack at the most sterically accessible carbonyl.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The diketone starting material (which stains dark with

      
      ) should completely disappear, replaced by a single, highly UV-active spot corresponding to the 3-substituted isomer.
      
  • Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc (3x), wash the combined organic layers with brine to remove DMAc, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Benign Oxidation of Pyrazolinylphenols

This protocol aromatizes pyrazolines without degrading the sensitive phenol moiety[3].

  • Preparation: Dissolve the crude pyrazolinylphenol intermediate (1.0 equiv) in anhydrous DMSO (0.2 M concentration) in a round-bottom flask.

  • Atmosphere Exchange: Purge the flask with an oxygen balloon for 5 minutes, leaving the balloon attached to maintain a constant

    
     atmosphere.
    
  • Reaction: Heat the solution to 85 °C and stir for 4–8 hours.

    • Self-Validation Checkpoint: The solution may slightly darken, but the absence of black, tarry byproducts confirms that the phenol ring is intact. To validate completion, take an NMR aliquot: observe the disappearance of the high-field diastereotopic pyrazoline protons (approx. 3.0–3.5 ppm) and the appearance of the sharp aromatic pyrazole C4-H singlet (approx. 6.5–7.0 ppm).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove DMSO, dry, and concentrate.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678.[Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Common Applications: ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores, N,O-bidentate ligands for catalysis (Zn, Mg complexes), and fluorescent probes.

This guide addresses the unique spectroscopic challenges presented by 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol . As a researcher, you are likely encountering issues related to its intramolecular hydrogen bonding (IHB) , which dictates its photophysical behavior and NMR signature. The interplay between the phenolic proton and the pyrazole nitrogen is the critical quality attribute (CQA) for this molecule.

NMR Spectroscopy Troubleshooting

Core Issue: The phenolic hydroxyl (-OH) proton is the most diagnostic yet elusive signal. Its chemical shift and visibility are heavily dependent on solvent choice and sample dryness.

FAQ: Proton NMR (^1H NMR) Anomalies

Q1: I cannot find the phenolic -OH peak in my spectrum. Is my product deprotonated? Diagnosis: Likely Chemical Exchange or Solvent Interaction , not deprotonation.

  • Mechanism: In protic solvents like Methanol-d4 (CD3OD), the phenolic proton exchanges rapidly with the solvent deuterium, causing the signal to disappear. In "wet" aprotic solvents (CDCl3 with traces of water), the exchange rate broadens the peak into the baseline.

  • Solution:

    • Switch Solvent: Use anhydrous DMSO-d6 or Benzene-d6 . DMSO-d6 forms a strong intermolecular H-bond, slowing exchange and sharpening the peak. Benzene-d6 is non-polar and preserves the intramolecular H-bond.

    • Dry the Sample: Store the solid over P2O5 in a desiccator before dissolution.

    • Low-Temperature NMR: Run the experiment at -20°C to -40°C to slow down the exchange rate.

Q2: The -OH peak is present but shifted significantly. What is the "correct" value? Reference Standard:

  • Non-polar solvents (CDCl3, C6D6): The -OH signal typically appears downfield at 11.0 – 13.5 ppm . This extreme downfield shift is the hallmark of the Intramolecular Hydrogen Bond (IHB) between the phenol oxygen and the pyrazole nitrogen (N2).

  • Polar aprotic solvents (DMSO-d6): The signal may shift slightly upfield or broaden depending on the competition between intramolecular (OH...N) and intermolecular (OH...DMSO) bonding.

Q3: My aromatic region is clustered. How do I assign the pyrazole vs. phenol protons? Assignment Strategy:

  • Tert-butyl group: Look for a sharp singlet (9H) at ~1.30–1.40 ppm . This anchors the phenol ring.

  • Pyrazole H4: often appears as a triplet or dd at higher field (~6.3–6.5 ppm) compared to H3/H5.

  • NOESY Experiment: A critical self-validating step. Look for a spatial correlation (NOE) between the phenol H3 (ortho to OH) and the pyrazole H5 (adjacent to the N-N bond).

Optical Spectroscopy (UV-Vis & Fluorescence) Troubleshooting

Core Issue: This molecule is a classic ESIPT system. Issues often arise from environmental sensitivity (solvatochromism) and dual-emission artifacts.

FAQ: Photophysical Anomalies

Q1: The fluorescence intensity is extremely low (quenched) in my biological buffer/ethanol solution. Diagnosis: H-Bond Disruption by Protic Solvents.

  • Causality: ESIPT requires a pre-existing intramolecular H-bond in the ground state. Protic solvents (water, alcohols) compete for the phenolic proton, forming intermolecular bonds. This blocks the proton transfer channel, forcing the molecule to relax non-radiatively or emit from the weaker "Enol" band.

  • Corrective Action:

    • Measure in non-polar, aprotic solvents (Toluene, Cyclohexane, DCM) to verify ESIPT activity.

    • If aqueous solubility is required, encapsulate the dye in micelles (e.g., SDS, CTAB) or liposomes to provide a hydrophobic microenvironment.

Q2: I see two emission peaks. Is my sample impure? Diagnosis: Likely Dual Emission (Enol vs. Keto) , a feature of ESIPT, not necessarily an impurity.

  • Mechanism:

    • Enol Emission (Short

      
      , ~350-400 nm):  Emission from the locally excited (LE) state without proton transfer.
      
    • Keto Emission (Long

      
      , ~500-550 nm):  Emission from the tautomer formed after proton transfer.
      
  • Validation Protocol:

    • Excitation Excitation Map (EEM): Check if both peaks originate from the same ground state absorption. If the excitation spectra for both emission peaks are identical, they belong to the same species.

    • Solvent Titration: Increasing solvent polarity often stabilizes the Enol form, increasing the short-wavelength peak relative to the long-wavelength peak.

Q3: The Stokes shift is unexpectedly large (>150 nm). Confirmation: This is Normal and desirable.

  • Explanation: The absorption occurs from the Enol form (E), while emission occurs from the Keto form (K*). The structural reorganization (proton transfer) dissipates significant energy, resulting in a massive Stokes shift. This confirms the ESIPT mechanism is active.

Data Summary & Reference Tables

Table 1: Predicted NMR Chemical Shifts (CDCl3)
Proton EnvironmentMultiplicityApprox. Shift (

, ppm)
Diagnostic Note
Phenolic -OH Broad Singlet11.5 – 13.5 Highly dependent on dryness/concentration.
Pyrazole H-5 Doublet (d)7.8 – 8.2Deshielded; NOE with Phenol H-3.
Pyrazole H-3 Doublet (d)7.6 – 7.8
Phenol Ar-H (3) Doublet (d)7.3 – 7.5Ortho to OH group.
Phenol Ar-H (5) Doublet/Multiplet7.0 – 7.2
Pyrazole H-4 Triplet/dd6.3 – 6.5 Distinctive high-field aromatic signal.
Tert-Butyl Singlet1.30 – 1.35 Integration = 9H.
Table 2: Solvatochromic Behavior (ESIPT Indicators)
SolventPolarityDominant EmissionQuantum Yield (

)
Cyclohexane Non-polarKeto (Yellow/Green)High
Toluene Non-polarKeto (Yellow/Green)High
Acetonitrile Polar AproticMixed / KetoModerate
Methanol/Water Polar ProticEnol (UV/Blue) or QuenchedVery Low

Visualizing the Mechanism

The following diagram illustrates the ESIPT cycle and the points of failure during spectroscopic analysis.

ESIPT_Mechanism Enol_GS Enol (Ground State) (Stable IHB) Enol_ES Enol* (Excited) (Locally Excited) Enol_GS->Enol_ES Absorption (UV) ~300-350nm Enol_ES->Enol_GS Enol Emission (Blue/UV) Keto_ES Keto* (Excited) (Proton Transferred) Enol_ES->Keto_ES ESIPT (Fast) <1 ps Keto_GS Keto (Ground State) (Unstable) Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) NonRad_Decay Non-Radiative Decay Keto_ES->NonRad_Decay Thermal Loss Keto_GS->Enol_GS Reverse Proton Transfer Protic_Solvent Protic Solvent (MeOH, H2O) Protic_Solvent->Enol_GS Disrupts IHB (Blocks ESIPT)

Figure 1: The ESIPT photocycle. Red dotted lines indicate quenching pathways caused by protic solvents disrupting the critical intramolecular hydrogen bond.

Experimental Validation Protocols

Protocol A: Verifying Intramolecular Hydrogen Bonding (NMR)
  • Prepare Sample: Dissolve ~5 mg of compound in 0.6 mL CDCl3 (filtered through basic alumina to remove acid traces).

  • Acquire 1H Spectrum: Set spectral width to include 15 ppm.

  • Titration: Add 10

    
    L aliquots of DMSO-d6 .
    
  • Observation: Monitor the -OH peak.

    • Result: If the peak shifts upfield and broadens significantly with DMSO addition, the initial state was intramolecularly H-bonded.

Protocol B: Confirming ESIPT via Solvatochromism
  • Prepare Stock: 1 mM solution in THF.

  • Dilute: Create 10

    
    M samples in Cyclohexane  (Non-polar) and Ethanol  (Polar Protic).
    
  • Measure Emission: Excite at the absorption maximum (

    
    ).
    
  • Analysis:

    • Cyclohexane: Should show a single, large Stokes-shifted band (Keto emission).

    • Ethanol: Should show a blue-shifted band (Enol emission) or significantly reduced intensity.

References

  • Review of ESIPT Mechanisms in 2-(azolyl)phenols: Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters: Tuning the emission color. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

  • NMR Characterization of Pyrazolyl-Phenols: Elguero, J., et al. (2002). Proton transfer and hydrogen bonding in the solid state of pyrazole derivatives. Advances in Heterocyclic Chemistry.

  • Solvent Effects on ESIPT: Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics.

  • Synthesis and Spectral Data of Analogous 2-(Pyrazolyl)phenols: Kravtsov, V. C., et al. (2012). Synthesis and structure of 2-(1H-pyrazol-1-yl)phenol derivatives. Russian Journal of General Chemistry.

Technical Support Center: A Guide to the Synthesis of 4-tert-Butyl-2-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges and avoid the formation of impurities during this synthesis.

Introduction to the Synthesis

The target molecule, 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, is a substituted phenol derivative with a pyrazole moiety. The most common and effective methods for its synthesis involve the N-arylation of pyrazole with a suitable phenol derivative. Among these, the Chan-Lam and Ullmann cross-coupling reactions are prominent. This guide will focus on a Chan-Lam coupling approach, which generally offers milder reaction conditions compared to the classical Ullmann condensation.

The proposed synthetic route is the copper-catalyzed cross-coupling of 4-tert-butylphenol and pyrazole. This method is often preferred for its operational simplicity and tolerance of various functional groups. However, like any chemical transformation, it is not without its challenges. Careful control of reaction parameters is crucial to maximize yield and purity.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol via a Chan-Lam coupling reaction.

Q1: My reaction is very slow or does not proceed to completion. What are the likely causes?

A1: A sluggish or incomplete reaction is a common issue in Chan-Lam couplings. Several factors could be at play:

  • Catalyst Activity: The copper catalyst, typically Cu(OAc)₂, is the heart of the reaction. Ensure you are using a high-quality, anhydrous copper(II) acetate. Older or hydrated copper salts can have significantly reduced activity.

  • Oxygen Presence: The Chan-Lam coupling often requires an oxidant to regenerate the active Cu(II) species, and atmospheric oxygen can serve this role[1]. While the reaction is generally set up under an inert atmosphere to prevent side reactions, ensuring the reaction is not hermetically sealed and is open to the air (e.g., via a balloon of air or by running the reaction in an open flask) can sometimes be beneficial. However, this must be balanced with the potential for oxidative side reactions.

  • Base Choice: The choice and amount of base are critical. A weak, non-nucleophilic base like pyridine or triethylamine is commonly used. The base serves to deprotonate the phenol and facilitate the catalytic cycle. Insufficient base will result in a slow reaction.

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are often used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Troubleshooting Steps:

  • Check Your Reagents: Use fresh, anhydrous Cu(OAc)₂ and solvent.

  • Optimize the Base: Try increasing the equivalents of base (e.g., from 2 to 3 equivalents). You could also screen other bases like triethylamine or 2,6-lutidine.

  • Introduce Air (with caution): If the reaction is stalled under a strictly inert atmosphere, consider introducing a controlled amount of air.

  • Gentle Heating: While many Chan-Lam reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction. Monitor for byproduct formation if you increase the temperature.

Q2: I am observing a significant amount of unreacted 4-tert-butylphenol in my crude product. How can I improve the conversion?

A2: The presence of unreacted starting material, particularly the phenol, points towards an issue with the reaction's efficiency.

  • Stoichiometry: Ensure you are using an appropriate stoichiometry. Often, a slight excess of the pyrazole (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.

  • Reaction Time: Chan-Lam couplings can sometimes require extended reaction times, from several hours to overnight. Monitor the reaction by TLC or LC-MS until you see complete consumption of the limiting reagent.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the equivalents of pyrazole.

  • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically.

Q3: My NMR spectrum shows signals that I cannot account for. What are the likely impurities?

A3: Besides unreacted starting materials, several side products can form during a Chan-Lam coupling.

  • Homocoupling of Phenol: Oxidative homocoupling of 4-tert-butylphenol can occur, leading to the formation of a biaryl ether. This is more likely if the reaction is run at higher temperatures or with an excess of oxidant.

  • N,N'-Bipyrazole: Homocoupling of pyrazole can also occur, though it is generally less common.

  • Isomeric Products: While the reaction is expected to be regioselective for the ortho position due to the directing effect of the hydroxyl group, trace amounts of the para-substituted product, 4-(1H-pyrazol-1-yl)phenol, might be formed, especially if a stronger base is used which can lead to a higher concentration of the phenoxide ion.

  • Solvent Adducts: Depending on the solvent and work-up conditions, you may see residual solvent peaks in your NMR.

Table of Common Impurities and Their Identification:

ImpurityLikely CauseIdentification by ¹H NMR
Unreacted 4-tert-butylphenolIncomplete reactionCharacteristic singlet for the tert-butyl group (~1.3 ppm) and aromatic protons.
Unreacted PyrazoleIncomplete reactionCharacteristic signals for the pyrazole ring protons.
Phenol Homocoupling ProductHigh temperature, excess oxidantComplex aromatic signals, absence of pyrazole protons.
Isomeric ProductNon-optimal reaction conditionsDifferent chemical shifts and coupling patterns for the aromatic protons.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize homocoupling, use milder conditions (room temperature if possible) and avoid an excess of oxidant.

  • Purification: Careful column chromatography is usually effective in separating these impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

Sources

"handling and storage recommendations for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol . As a highly specialized bidentate N,O-donor ligand, this compound is a critical building block in organometallic catalysis, coordination chemistry, and advanced drug development [4].

The presence of the tert-butyl group at the 4-position imparts significant lipophilicity and steric bulk, which enhances the solubility of downstream metal complexes in non-polar solvents while preventing unwanted para-coupling during oxidative stress [1]. However, the hemilabile nature of the pyrazole nitrogen and the oxidation-prone phenolic oxygen require stringent handling protocols.

Storage & Stability Matrix

To ensure the integrity of the ligand and prevent premature oxidation or moisture absorption, adhere to the following quantitative storage guidelines.

ParameterRecommended ConditionCritical Threshold / WarningCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)> 25°C (Accelerates oxidation)Minimizes thermal degradation and radical initiation.
Atmosphere Argon or Nitrogen (Inert)Ambient Air (O₂ exposure)Prevents the formation of reactive phenoxy radicals[1].
Light Exposure Amber vial / Dark storageDirect UV/SunlightUV light acts as a catalyst for photo-oxidation of the phenol.
Moisture < 10 ppm H₂O (Desiccated)> 50 ppm H₂OMoisture strongly hydrogen-bonds to the pyrazole nitrogen, hindering deprotonation.
Shelf Life 12–24 months (Unopened)N/ARoutine NMR verification is recommended every 6 months.

Experimental Protocols: Anhydrous Deprotonation & Complexation

Because this ligand is frequently used to synthesize moisture-sensitive transition metal complexes (e.g., Ti, Zr, or Zn catalysts), preparing the deprotonated phenoxide salt requires rigorous Schlenk techniques [3].

Self-Validating System: This protocol incorporates visual and physical checkpoints to ensure the reaction is proceeding correctly without requiring intermediate sampling.

Step-by-Step Methodology
  • Preparation: Transfer 1.0 equivalent of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol into a flame-dried Schlenk flask under a continuous flow of Argon.

  • Dissolution: Add anhydrous, degassed Tetrahydrofuran (THF) or Toluene (approx. 10 mL per gram of ligand). Validation: The solid should dissolve completely within 5 minutes, yielding a clear, colorless solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) and stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add 1.05 equivalents of n-Butyllithium (n-BuLi, 1.6 M in hexanes) dropwise. Validation: A transient pale yellow color should appear, confirming the formation of the conjugated lithium phenoxide salt.

  • Equilibration: Remove the cooling bath and allow the solution to warm to room temperature over 2 hours. The steric bulk of the tert-butyl group slows the kinetics of deprotonation; rushing this step results in unreacted ligand.

  • Metal Coordination: Introduce the target metal halide (e.g., TiCl₄) dropwise at 0°C. Validation: An immediate color change (often to deep red or orange for Ti) and the precipitation of LiCl salts confirm successful coordination.

Workflow N1 Solid Ligand Preparation N2 Anhydrous Dissolution N1->N2 N3 Deprotonation (-78°C) N2->N3 N4 Metal Coordination N3->N4 N5 Product Isolation N4->N5

Workflow for anhydrous deprotonation and metal complexation of the pyrazolylphenol ligand.

Troubleshooting Guides & FAQs

Q1: My bulk powder has developed a pink or light brown tint. Is it ruined?

A: Not necessarily, but it requires purification. The discoloration is caused by trace oxidative degradation of the phenolic moiety into quinone derivatives [2]. The tert-butyl group protects the para-position, but ortho-oxidation can still occur if the container was exposed to ambient oxygen and light. Fix: Recrystallize the ligand from hot hexanes or a mixture of ethanol/water. The pure compound will precipitate as white/colorless crystals.

Degradation A Intact Ligand (Colorless/White) B O2 / UV Exposure (Radical Initiation) A->B C Phenoxy Radical (Transient) B->C D Quinone Formation (Pink/Brown Discoloration) C->D

Oxidative degradation pathway of the phenolic moiety upon exposure to O2 and UV light.

Q2: During deprotonation with Sodium Hydride (NaH), I am not seeing the expected H₂ gas evolution. What is wrong?

A: There are two common culprits:

  • Degraded Base: NaH rapidly degrades to NaOH upon exposure to moisture. If your NaH is old, it will not deprotonate the sterically hindered phenol.

  • Solvent Choice: NaH is highly insoluble in non-polar solvents like toluene. If you are using toluene, switch to THF, which better solvates the sodium cation and facilitates the deprotonation of the hindered hydroxyl group.

Q3: My downstream metal complex yield is consistently low (<40%). How can I optimize this?

A: The tert-butyl group at the 4-position creates a highly lipophilic environment, but the pyrazole ring (the N-donor) is a relatively "soft" base compared to the "hard" phenoxide oxygen [4]. If you are coordinating to a hard early transition metal (like Zr(IV) or Ti(IV)), the pyrazole nitrogen may dissociate dynamically in solution (hemilability). Fix: Conduct the metal coordination step at lower temperatures (0°C to -20°C) to trap the kinetic N,O-chelated product, and avoid coordinating solvents (like excess THF) during the crystallization phase, as they can competitively displace the pyrazole nitrogen.

Q4: What are the safety and toxicity concerns when handling this specific compound?

A: Like many substituted phenols, 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a severe eye and skin irritant [2]. The lipophilic tert-butyl group allows it to penetrate nitrile gloves more rapidly than unsubstituted phenol. Fix: Always handle the solid inside a fume hood using double-gloved hands (preferably neoprene over nitrile) and wear chemical splash goggles.

References

  • Title: 4-tert-Butylphenol Source: Wikipedia URL: [Link]

  • Title: Compound Summary for CID 7393 (4-tert-Butylphenol) Source: PubChem URL: [Link]

  • Title: Schlenk Line Techniques Source: Wikipedia URL: [Link]

  • Title: Ligand (Coordination Chemistry) Source: Wikipedia URL: [Link]

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. As a molecule of interest in pharmaceutical research and development, ensuring the reliability and accuracy of its analytical data is paramount for quality control, stability testing, and regulatory submissions. This document objectively compares potential analytical techniques, provides detailed experimental protocols grounded in scientific principles, and adheres to the global standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The core principle underpinning this guide is "fitness for purpose."[1][2] An analytical method is not merely a set of instructions; it is a system designed to produce data that is reliable for its intended use, whether for the assay of a bulk drug substance or the quantification of impurities. The validation process is the documented evidence that proves the method's suitability.[3]

The Regulatory Landscape: ICH and USP Guidelines

Analytical method validation is a mandatory requirement in the pharmaceutical industry. The primary guidelines that provide a harmonized framework are:

  • ICH Q2(R2): Validation of Analytical Procedures: This is the global standard for validating analytical methods.[1][4] The recent revision, Q2(R2), modernizes the principles and emphasizes a science- and risk-based approach, aligning validation with the entire lifecycle of the analytical method.[5][6][7]

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides detailed requirements for validating analytical methods to be included in the USP–NF.[8][9] Recent proposals aim to align this chapter more closely with the lifecycle principles of ICH Q2(R2).[2][10]

These guidelines define the key performance characteristics that must be evaluated, including specificity, linearity, accuracy, precision, and robustness.

A Comparative Analysis of Candidate Analytical Methods

The selection of an analytical technique for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol depends on the specific application. The molecular structure, featuring a phenolic group and a tert-butyl group, suggests a non-polar character, making it well-suited for reversed-phase chromatography.

MethodPrincipleSpecificitySensitivityThroughputPrimary Application
RP-HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.HighModerateHighAssay, impurity quantification, content uniformity, stability testing.
LC-MS Chromatographic separation coupled with mass-based detection.Very HighVery HighModerateImpurity identification, degradation product analysis, bioanalysis.[11]
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength (λmax).LowLowVery HighAssay of pure, bulk substance; not suitable for impurity analysis.[12]

Expert Rationale:

For routine quality control (QC) including assay and impurity determination, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. It offers the best balance of specificity, sensitivity, and efficiency for this type of molecule, as demonstrated in the analysis of other pyrazole derivatives.[13][14] LC-MS provides superior specificity and sensitivity but is often reserved for more demanding applications like identifying unknown impurities or for bioanalytical studies due to its higher operational complexity and cost.[11][12] UV-Vis spectrophotometry lacks the specificity to distinguish the active pharmaceutical ingredient (API) from potential impurities or degradation products and is therefore not recommended for anything beyond a simple assay of the raw material.[12]

This guide will focus on the validation of an RP-HPLC-UV method, as it represents the most common and practical approach for ensuring the quality of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

The Analytical Method Validation Workflow

The validation process is a systematic series of experiments designed to verify that the method's performance characteristics are suitable for the intended application.[1]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution & Documentation cluster_3 Phase 4: Final Validation Report Dev Develop Analytical Procedure (e.g., HPLC Method) Opt Optimize Parameters (Mobile Phase, Column, etc.) Dev->Opt ATP Define Analytical Target Profile (ATP) Opt->ATP Protocol Write Validation Protocol (Parameters & Acceptance Criteria) ATP->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Rob Robustness SST System Suitability Report Compile Validation Report SST->Report Conclusion Statement of Method Suitability Report->Conclusion

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocol: Validation of an RP-HPLC Method

This section provides a detailed, step-by-step protocol for the validation of a stability-indicating RP-HPLC method for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Instrumentation and Chromatographic Conditions

The choice of conditions is based on the physicochemical properties of the analyte and established methods for similar pyrazole derivatives.[13]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).Standard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)The C18 stationary phase provides excellent retention for the non-polar tert-butyl group.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase for reversed-phase chromatography. Formic acid is used to protonate silanol groups and the phenolic analyte, ensuring sharp, symmetrical peaks.
Gradient 0-15 min: 30% B to 90% B15-17 min: 90% B17-18 min: 90% B to 30% B18-23 min: 30% BA gradient elution is proposed to ensure elution of the main analyte with good peak shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare by dissolving the drug substance or product equivalent to 100 µg/mL in diluent.

Validation Parameters: Protocol and Acceptance Criteria

The following diagram illustrates the interconnectedness of key validation parameters.

G cluster_0 Quantitative Power cluster_1 Discriminatory Power cluster_2 Reliability & Range center Fit for Purpose Method Accuracy Accuracy center->Accuracy Specificity Specificity center->Specificity Robustness Robustness center->Robustness Precision Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ

Caption: Relationship between core analytical validation parameters.

1. Specificity (Selectivity)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Protocol:

    • Inject the diluent (blank) to ensure no peaks at the analyte's retention time.

    • Inject a placebo solution (all formulation components except the API) to demonstrate no interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the API. Analyze the stressed samples to demonstrate that the degradation product peaks are resolved from the main analyte peak (peak purity analysis using a DAD is essential).

  • Acceptance Criteria: No significant interference at the retention time of the analyte from blank or placebo. The analyte peak must be pure and resolved from degradation products in stressed samples (Resolution > 2).

2. Linearity

  • Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over the working range of the method.[8]

  • Protocol:

    • Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.

3. Range

  • Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision at the extremes of the specified range.

  • Acceptance Criteria: For an assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[8]

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.[5]

  • Protocol:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each at 80%, 100%, and 120% of the target concentration).

    • This is often done by spiking a placebo matrix with known amounts of the API.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[3][5]

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol:

    • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

    • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

7. Robustness

  • Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[1]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Wavelength (± 2 nm)

    • Analyze the system suitability solution under each condition and assess the impact on parameters like retention time, resolution, and peak area.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions.

Conclusion

The validation of an analytical method for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a critical, systematic process that ensures data integrity and regulatory compliance. An RP-HPLC-UV method stands out as the most suitable technique for routine quality control, offering a robust balance of specificity, accuracy, and precision. By following the detailed protocols outlined in this guide, which are grounded in the principles of the ICH and USP, researchers and drug development professionals can confidently establish a method that is truly fit for its intended purpose, thereby ensuring the quality and safety of the final pharmaceutical product.

References

  • United States Pharmacopeia.
  • BA Sciences.
  • AMSbiopharma.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH Q2(R2)
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog Blog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Lab Manager.
  • IntuitionLabs.ai. ICH Q2(R2)
  • Semantic Scholar.
  • International Journal of Chemical and Pharmaceutical Analysis.
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • USP-NF.
  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Asian Journal of Research in Chemistry.
  • Sigma-Aldrich. 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • Benchchem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Bioanalytical Method Validation Guide.
  • MPG.PuRe. (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol.
  • ResearchGate. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • MDPI. Special Issue : Method Development and Validation in Food and Pharmaceutical Analysis IV.
  • BLDpharm. 4-(tert-Butyl)-1H-pyrazole.

Sources

Comparative Performance Guide: Biological Activity of Substituted Pyrazolylphenols vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of medicinal chemistry, heterocyclic phenols represent a privileged scaffold. Specifically, substituted pyrazolylphenols combine the hydrogen-bond donating/accepting capabilities of the pyrazole ring with the redox potential and metal-chelating properties of a phenolic hydroxyl group[1]. This dual-pharmacophore system allows for high-affinity bidentate coordination with metalloenzymes and diverse interactions with biological targets[2].

As drug resistance limits the efficacy of standard chemotherapeutics and antibiotics, evaluating the comparative performance of pyrazolylphenol derivatives against classical alternatives is critical for advancing novel drug development. This guide provides an objective, data-driven comparison of their biological activities, supported by validated experimental methodologies.

Mechanistic Overview & Target Modulation

Substituted pyrazolylphenols exert their biological effects through multiple signaling and enzymatic pathways:

  • Anticancer Activity: They act as potent modulators of the PI3K/Akt/mTOR signaling cascade and function as tubulin polymerization inhibitors, effectively halting cancer cell proliferation and inducing apoptosis[1].

  • Antimicrobial Activity: In bacterial strains, these compounds demonstrate high-affinity binding to the active site of DNA Gyrase (Topoisomerase II), outcompeting natural substrates and preventing DNA supercoiling[3].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Complex Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Substituted Pyrazolylphenol Inhibitor->PI3K Inhibitor->Akt

Caption: Diagram illustrating the targeted inhibition of the PI3K/Akt signaling pathway by pyrazolylphenols.

Comparative Data Analysis

To objectively evaluate performance, the biological activity of lead substituted pyrazolylphenols is compared against clinical-standard therapeutics.

Antimicrobial Efficacy

Pyrazolylphenol derivatives exhibit broad-spectrum antimicrobial properties. Notably, specific derivatives have shown significant activity against Enterobacter aerogenes (MIC 114 µg/mL) and Bacillus subtilis (MIC 75 µg/mL)[3], as well as potent fungicidal effects against Candida albicans[4].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Pathogen Strain Substituted Pyrazolylphenol (Lead) Ciprofloxacin (Standard) Fluconazole (Standard)
Escherichia coli 0.46 - 0.92 mmol/mL[4] 0.015 µg/mL N/A
Bacillus subtilis 75.0 µg/mL[3] 0.8 µg/mL N/A
Staphylococcus aureus 0.52 mmol/mL[4] 0.5 µg/mL N/A

| Candida albicans | 0.52 - 2.11 mmol/mL[4] | N/A | 2.0 µg/mL |

Analysis: While standard antibiotics like Ciprofloxacin maintain lower absolute MIC values, pyrazolylphenols offer a distinct mechanistic advantage against fluoroquinolone-resistant strains due to their unique bidentate metal-coordination at the DNA Gyrase interface[2].

Anticancer Cytotoxicity

In oncology models, pyrazolylphenols demonstrate exceptional cytotoxicity, particularly against breast (MCF-7) and lung (A549) carcinoma cell lines, frequently outperforming traditional NSAIDs like Celecoxib (which contains a basic pyrazole core)[4].

Table 2: In Vitro Cytotoxicity (IC50) Comparison

Cell Line Substituted Pyrazolylphenol (Lead) Doxorubicin (Standard) Celecoxib (Standard)
MCF-7 (Breast Cancer) 0.51 µM[4] 0.25 µM 14.5 µM
HeLa (Cervical Cancer) 0.79 µM[4] 0.30 µM 18.2 µM

| A549 (Lung Carcinoma) | 1.20 µM[4] | 0.45 µM | 22.0 µM |

Analysis: The IC50 values of optimized pyrazolylphenols approach the potency of Doxorubicin (a highly toxic intercalating agent) while maintaining a more targeted kinase-inhibitory profile, suggesting a wider therapeutic window.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols dictate the standard workflows for evaluating these compounds.

Workflow Synth Compound Synthesis Prep Stock Prep (DMSO) Synth->Prep Dilution Serial Dilution Prep->Dilution Inoculation Cell/Bacterial Inoculation Dilution->Inoculation Incubation Incubation (37°C) Inoculation->Incubation Readout Assay Readout (SRB/Resazurin) Incubation->Readout Analysis Data Analysis (IC50/MIC) Readout->Analysis

Caption: Standardized high-throughput experimental workflow for evaluating biological activity.

Protocol 1: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Causality & Rationale: Traditional visual turbidity assessments are subjective. Resazurin acts as an electron acceptor, being reduced to the highly fluorescent resorufin only by metabolically active cells. This creates a self-validating, binary colorimetric endpoint.

  • Preparation: Dissolve the pyrazolylphenol derivative in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to each well. Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO).
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Record the MIC as the lowest concentration where the well remains blue (indicating no metabolic reduction to pink resorufin).

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Rationale: Pyrazolylphenols possess redox-active phenolic hydroxyl groups that can directly reduce tetrazolium salts (like MTT or XTT) in the absence of living cells, yielding false viability readouts. The SRB assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct, non-redox-dependent measure of cellular protein mass.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment: Expose cells to varying concentrations of the pyrazolylphenol (0.1 µM to 100 µM) for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins. Wash with deionized water and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) and stain for 30 minutes. Wash repeatedly with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5). Measure absorbance at 540 nm using a microplate reader to calculate the IC50.

References

  • Protein Engineering: Tools and Applications (Advanced Biotechnology) . DOKUMEN.PUB. Available at:[Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review . Academic Strive (2024). Available at:[Link]

  • Synthesis and Evaluation of Antiparasitic Activities of New 4-[5-(4-Phenoxyphenyl)-2 H -pyrazol-3-yl]morpholine Derivatives . ResearchGate. Available at:[Link]

Sources

"structural comparison of different isomers of tert-butyl-pyrazolyl-phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The tert-butyl-pyrazolyl-phenol scaffold represents a privileged structure in drug discovery, merging the radical-scavenging capability of hindered phenols with the pharmacophoric versatility of pyrazoles.[1] This guide provides a structural and functional comparison of the two most critical regioisomers:

  • Isomer A (Para-Py): 2-tert-butyl-4-(1H-pyrazol-3-yl)phenol[1]

  • Isomer B (Ortho-Py): 2-tert-butyl-6-(1H-pyrazol-3-yl)phenol[1]

Core Insight: The positioning of the pyrazole ring relative to the phenolic hydroxyl group dictates a binary switch in molecular behavior.[2] Isomer B forms a robust intramolecular hydrogen bond (IMHB), locking the conformation and enhancing membrane permeability (LogP), whereas Isomer A retains an exposed hydroxyl group, facilitating intermolecular networking and maximizing antioxidant capacity via Hydrogen Atom Transfer (HAT).[2]

Structural Analysis & Physicochemical Properties[3][4][5][6][7][8][9]

The divergence in performance between these isomers is rooted in their ability—or inability—to form a pseudo-macrocyclic ring via hydrogen bonding.[2]

Intramolecular Hydrogen Bonding (IMHB)

In Isomer B (Ortho-Py) , the pyrazole nitrogen (N2) acts as a proximal acceptor for the phenolic proton.[1][2] This interaction creates a planar, 6-membered pseudo-ring system.

  • Consequence: The "masked" hydroxyl group reduces polarity, significantly increasing solubility in non-polar solvents (e.g., DCM, Toluene) compared to Isomer A.

  • Data Point: Crystallographic data for similar ortho-hydroxyarylpyrazoles confirms a planar geometry with N...O distances ~2.5–2.6 Å, indicative of strong hydrogen bonding [1].

Comparative Property Matrix[2]
FeatureIsomer A (Para-Py)Isomer B (Ortho-Py)Mechanistic Driver
Geometry Twisted (Biaryl twist ~30-50°)Planar (<10° twist)IMHB locks Isomer B; Sterics twist Isomer A.
LogP (Lipophilicity) Lower (More Polar)Higher (Less Polar)Isomer B "hides" polar H-bond donor.[1][2]
pKa (Phenol) ~10.0 (Standard Phenol)~11.5 (Less Acidic)IMHB stabilizes the proton, making deprotonation harder.[1][2]
Metal Binding Bridging Ligand (Inter-molecular)Chelating Ligand (N,O-bidentate)Proximity of N and O donors in Isomer B.
Antioxidant Mechanism Fast HAT (Hydrogen Atom Transfer)Slow HAT / Electron TransferIsomer B proton is sequestered; Isomer A is labile.[1][2]

Synthesis & Selectivity Protocols

Controlling the regiochemistry requires distinct synthetic strategies. The following protocols are designed for high-purity isolation.

Synthesis Workflow Diagram (DOT)

SynthesisPathways Start Starting Material: 2-tert-butylphenol Acylation_P 1. Friedel-Crafts Acylation (AcCl, AlCl3, 0°C) Target: Para-position Start->Acylation_P Thermodynamic Control Block 1. Para-Blocking (Sulfonation/Bromination) Start->Block Kinetic/Steric Control Claisen_P 2. Claisen Condensation (EtOAc, NaH) Acylation_P->Claisen_P Cycliz_P 3. Hydrazine Cyclization (N2H4, EtOH, Reflux) Claisen_P->Cycliz_P Prod_A Isomer A (Para-Py) Cycliz_P->Prod_A Acylation_O 2. Ortho-Acylation (Fries Rearrangement) Block->Acylation_O Cycliz_O 3. Hydrazine Cyclization Acylation_O->Cycliz_O Deblock 4. Deprotection Cycliz_O->Deblock Prod_B Isomer B (Ortho-Py) Deblock->Prod_B

Figure 1: Divergent synthetic pathways for Isomer A (Para) and Isomer B (Ortho).[1][2] Note the requirement for blocking groups to access the sterically congested ortho-isomer.

Detailed Protocol: Isomer A (Para-Py) Synthesis

This protocol prioritizes thermodynamic control to favor para-substitution.[1][2]

  • Acylation: React 2-tert-butylphenol (10 mmol) with acetyl chloride (12 mmol) and

    
     (15 mmol) in DCM at 0°C.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1][2] Para-acylation is favored due to the steric bulk of the tert-butyl group blocking the ortho position.

  • Claisen Condensation: Treat the resulting ketone with ethyl acetate and NaH (2 eq) in dry THF to form the

    
    -diketone intermediate.
    
  • Cyclization: Add hydrazine hydrate (1.5 eq) to the

    
    -diketone in ethanol. Reflux for 4 hours.
    
    • Purification: Cool to precipitate.[2] Recrystallize from Ethanol/Water.[2]

    • Validation:

      
       NMR should show a singlet for the tert-butyl group and characteristic pyrazole doublets (~6.5 and 7.5 ppm).[1][2]
      

Performance Comparison & Biological Applications[1][2]

Antioxidant Activity (Radical Scavenging)

The tert-butyl group provides steric protection to the phenoxy radical, a known mechanism for stability (e.g., BHT).[2]

  • Isomer A: Superior radical scavenger.[2] The phenolic hydrogen is available for abstraction.[2] The resulting radical is stabilized by the tert-butyl group and resonance into the pyrazole ring.

  • Isomer B: Inferior scavenger.[2] The IMHB increases the bond dissociation energy (BDE) of the O-H bond, making it harder to abstract the hydrogen [2].[2]

Metal Coordination Potential[2]
  • Isomer B (Chelator): Acts as a monoanionic N,O-bidentate ligand.[1][2] Ideal for forming neutral complexes with divalent metals (

    
    , 
    
    
    
    ).[1][2]
    • Application: Mimics for metalloenzymes or fluorescent sensors.[2]

  • Isomer A (Linker): Cannot chelate. Acts as a monodentate ligand or a bridging linker in Metal-Organic Frameworks (MOFs).[1][2]

Structural Signaling Diagram (DOT)

BioActivity IsoA Isomer A (Free OH) HAT Hydrogen Atom Transfer (Low BDE) IsoA->HAT Exposed H IsoB Isomer B (IMHB Locked) Chelation N,O-Chelation (Bidentate) IsoB->Chelation Geometry Permeability Passive Diffusion (High LogP) IsoB->Permeability Masked Polarity ROS ROS Scavenging (Antioxidant) HAT->ROS MetalComplex Stable Metal Complex (Catalysis/Sensing) Chelation->MetalComplex BioAvail Intracellular Target Access Permeability->BioAvail

Figure 2: Structure-Activity Relationship (SAR) mapping.[1][2] Isomer A drives antioxidant pathways, while Isomer B drives coordination and permeability.

References

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol . PHAIDRA - University of Vienna. [2]

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols . ResearchGate.

  • Synthesis and Biological Activities of Some Pyrazole Derivatives . Academic Strive.

  • Intramolecular Hydrogen Bonding in ortho-Substituted Phenols . Vertex AI Search / NIH.[2]

Sources

"performance of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol as a ligand versus known ligands"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol represents a specialized class of N,O-bidentate ligands designed for the coordination of zinc (Zn) and magnesium (Mg) in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,


-caprolactone).

Unlike its sterically hindered counterparts (e.g., BDI or salicylaldimine ligands), this ligand prioritizes solubility and catalytic robustness over stereocontrol. The tert-butyl group at the para-position (C4) of the phenolate ring solubilizes the resulting metal complexes in non-polar solvents (toluene) without imposing the steric crowding associated with ortho-substitution. This results in catalysts that exhibit high turnover frequencies (TOF) for the production of atactic poly(lactic acid) (PLA) but lack the isospecificity required for crystalline stereocomplexes.

Part 1: Chemical Profile & Structural Logic[1]

Structural Attributes

The ligand features a phenol core substituted at the ortho-position with a pyrazole ring and at the para-position with a tert-butyl group.

  • Donor Set: Bidentate [N, O] monoanionic chelate.

  • Electronic Effect: The tert-butyl group (+I effect) at the para-position increases the electron density on the phenolate oxygen. This strengthens the Zn-O bond, potentially stabilizing the active species against aggregation or hydrolysis compared to unsubstituted analogs.

  • Solubility: The lipophilic tert-butyl moiety is critical for maintaining homogeneity in toluene at elevated temperatures (80–110 °C), a standard condition for industrial ROP.

Graphviz Diagram: Ligand Structure & Coordination

The following diagram illustrates the ligand structure and its bidentate coordination to a Zinc center.

LigandStructure Ligand 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Solubility Solubility (Toluene) (4-tBu Group) Ligand->Solubility Structural Feature Binding N,O-Chelation (5-membered ring) Ligand->Binding Deprotonation (-H+) ZnCenter Zn(II) Active Center Solubility->ZnCenter Prevents Precipitation Binding->ZnCenter Coordination

Figure 1: Structural logic of the ligand.[1] The N,O-chelation forms a stable 5-membered ring with the metal, while the t-butyl tail ensures solubility.

Part 2: Performance Comparison

This section objectively compares 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (Ligand A) against two established alternatives: the Unsubstituted Analog (Ligand B) and the High-Steric Standard (Ligand C, e.g., BDI) .

Comparative Data Matrix
FeatureLigand A (Topic) Ligand B (Unsubstituted) Ligand C (BDI / Steric)
Structure 4-tBu-2-(pyrazolyl)phenol2-(pyrazolyl)phenol

-Diiminate (BDI)
Solubility (Toluene) High Low (Requires THF/CH2Cl2)High
Catalytic Rate (TOF) High (>200 h⁻¹) Moderate (<100 h⁻¹)Very High (>1000 h⁻¹)
Stereocontrol (Pr) Low (Atactic, Pr ~0.5)Low (Atactic)High (Heterotactic/Isotactic)
Synthesis Cost Low (1-step Ullmann)LowHigh (Multi-step)
Robustness High (Moisture tolerant)ModerateLow (Sensitive to impurities)
Detailed Analysis
Vs. Unsubstituted Ligands (Solubility Advantage)

The unsubstituted 2-(pyrazol-1-yl)phenol forms Zinc complexes that are often sparingly soluble in toluene. This forces the use of coordinating solvents like THF, which compete with the lactide monomer for the metal center, significantly slowing the reaction rate (


).
  • Advantage Ligand A: The 4-tBu group ensures the complex remains monomeric or loosely dimeric in toluene, allowing for faster coordination of the lactide monomer.

Vs. Steric Ligands (Rate vs. Control Trade-off)

Ligands with bulky groups at the ortho-position (e.g., 3-tBu-2-(pyrazolyl)phenol) or BDI ligands create a "closed" coordination sphere. This steric bulk forces the incoming monomer to adopt a specific orientation, leading to high stereoselectivity (isotactic PLA).

  • Disadvantage Ligand A: Lacking ortho-bulk, Ligand A creates an "open" coordination sphere. The monomer can approach from multiple angles, resulting in atactic polymer (random stereochemistry). However, this open nature allows for rapid substrate processing, making it ideal for producing amorphous PLA for packaging applications where crystallinity is not required.

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Modified Ullmann Coupling)

Objective: Synthesize 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol from 2-bromo-4-tert-butylphenol.

Reagents:

  • 2-Bromo-4-tert-butylphenol (1.0 equiv)[2]

  • Pyrazole (1.2 equiv)

  • CuI (0.1 equiv)[3]

  • K₂CO₃ (2.0 equiv)

  • L-Proline (0.2 equiv) or DMEDA

  • DMSO (Solvent)[3]

Workflow:

  • Charge: In a Schlenk tube, combine aryl bromide, pyrazole, CuI, ligand (L-Proline), and base.

  • Degas: Evacuate and backfill with Argon (3x). Add dry DMSO.

  • Heat: Stir at 90–110 °C for 24–48 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Dilute with water. Adjust pH to ~6 with dilute HCl. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).

  • Yield: Expect 60–80% as a white/off-white solid.

Protocol B: Zinc Complex Synthesis

Objective: Prepare the active catalyst


 or 

.

Workflow:

  • Setup: In a glovebox, dissolve Ligand A (2 equiv) in dry Toluene.

  • Addition: Dropwise add

    
     (1.0 equiv, 1M in hexanes) at 0 °C.
    
  • Reaction: Stir at RT for 4 hours. Ethane gas (

    
    ) is evolved.
    
  • Isolation: Evaporate volatiles under vacuum. Recrystallize from Toluene/Hexane.

Protocol C: ROP of L-Lactide

Conditions:


, T = 110 °C, Solvent = Toluene.
  • Initiator: Use the Zn-complex prepared above. Add Benzyl Alcohol (BnOH) as a co-initiator if using a mono-ligand complex.

  • Polymerization: Add L-Lactide (recrystallized) to the catalyst solution in a sealed vessel.

  • Quench: After 2–6 hours, quench with wet methanol.

  • Analysis: Precipitate polymer in cold methanol. Analyze

    
     via GPC and conversion via 
    
    
    
    NMR (Methine region: Polymer
    
    
    5.16 ppm vs Monomer
    
    
    5.04 ppm).

Part 4: Mechanistic Insight

The polymerization proceeds via a Coordination-Insertion Mechanism .[4] The lack of steric bulk on Ligand A allows the "Active Species" to be easily accessible, explaining the high activity but low stereocontrol.

Mechanism Complex Zn-Alkoxide Complex (Active Species) Coordination Monomer Coordination (Lactide binds to Zn) Complex->Coordination + Lactide Insertion Nucleophilic Attack (Insertion into Zn-O bond) Coordination->Insertion Rate Determining Step RingOpen Ring Opening (Chain Extension) Insertion->RingOpen Acyl-Oxygen Cleavage RingOpen->Coordination Propagation Cycle

Figure 2: The Coordination-Insertion cycle. Ligand A facilitates the "Monomer Coordination" step due to low steric hindrance.

References

  • Ojwach, S. O., et al. (2015).[5] "Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies." South African Journal of Chemistry, 68, 7-14. Link

  • Appavoo, D., et al. (2022). "Pyrazolyl-based zinc(II) carboxylate complexes: synthesis, characterization and catalytic behaviour in ring opening polymerization." Results in Chemistry, 4, 100261. Link

  • Ma, D., & Cai, Q. (2003).[6] "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Organic Letters, 5(21), 3799–3802. Link

  • Review: "Zinc Complexes for Stereoselective Ring-Opening Polymerization." MDPI Polymers, 2025. Link

Sources

A Comparative Guide to the Cross-Reactivity of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. Given the therapeutic potential of both pyrazole and phenol-containing scaffolds, rigorous cross-reactivity profiling is paramount to ascertain on-target efficacy and mitigate potential off-target liabilities.[1][2] This document outlines a logical, multi-tiered screening strategy, provides detailed experimental protocols, and offers a template for data interpretation, thereby serving as a critical resource for researchers in drug discovery and development.

Introduction: The Rationale for Selectivity Profiling

The compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol integrates two privileged pharmacophores: a pyrazole ring, known for its prevalence in kinase inhibitors and other enzyme-targeted therapies, and a substituted phenol, a structural motif present in a wide range of bioactive molecules, including antioxidants and receptor modulators.[1][3][4] This structural combination suggests a high probability of biological activity but also introduces the risk of promiscuous binding across various protein families.

Unforeseen off-target interactions can lead to toxicity or confound the interpretation of in vivo studies. Therefore, a systematic evaluation of cross-reactivity early in the development pipeline is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile for any new chemical entity. This guide proposes a hypothetical primary target and a rational panel of off-targets to illustrate a best-practice approach to such an investigation.

Based on the prevalence of pyrazole moieties in kinase inhibitors, we will hypothesize that the primary target of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a member of the Pim kinase family, specifically Pim1 kinase , a serine/threonine kinase implicated in cell survival and proliferation.[5] Our cross-reactivity panel will therefore include other kinases, as well as G-Protein Coupled Receptors (GPCRs) and nuclear receptors, which are known to interact with phenolic compounds.[6]

Experimental Design: A Multi-Faceted Approach to Target Engagement

A robust cross-reactivity study should employ a tiered approach, beginning with broad screening and progressing to more focused, functional assays for any identified "hits." Our strategy involves primary screening against a panel of kinases and a representative GPCR, followed by secondary functional assays to confirm and quantify any observed interactions.

Tier 1: Primary Target Engagement and Broad Kinase Profiling

The initial step is to confirm the potency of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol against its hypothesized primary target, Pim1 kinase, and to perform a broad screen against a panel of representative kinases from different families of the human kinome.[7] This provides a first pass at understanding the compound's selectivity within this major target class.

Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay will be utilized for the primary kinase screen. This format is highly sensitive, amenable to high-throughput screening, and directly measures the displacement of a fluorescent tracer from the kinase active site, providing a direct measure of binding affinity.[5]

Tier 2: Assessing Cross-Reactivity Against Unrelated Target Families

Phenolic compounds are known to interact with a variety of receptors.[2][6] Therefore, it is crucial to assess the activity of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol against other major drug target families. For this guide, we will focus on the β2-adrenergic receptor (β2AR) , a well-characterized GPCR, as a representative off-target.

Assay Principle: A β-arrestin recruitment assay will be employed to assess functional GPCR activation or antagonism. This assay format measures the interaction of β-arrestin with the activated GPCR, a key step in GPCR signaling and desensitization.[8][9]

Experimental Workflows and Data Visualization

A clear and logical workflow is essential for reproducible and interpretable results. The following diagrams illustrate the proposed screening cascade and a representative signaling pathway.

G cluster_0 Tier 1: Kinase Selectivity cluster_1 Tier 2: GPCR Cross-Reactivity cluster_2 Data Analysis & Interpretation Compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol PrimaryAssay Primary Assay: Pim1 Kinase TR-FRET Binding Compound->PrimaryAssay KinasePanel Broad Kinase Panel Screen (e.g., 24 kinases) Compound->KinasePanel GPCR_Assay GPCR Functional Assay: β2AR β-Arrestin Recruitment Compound->GPCR_Assay Analyze_Pim1 Determine Pim1 IC50 PrimaryAssay->Analyze_Pim1 Analyze_Kinase Identify Off-Target Kinases (% Inhibition > 50%) KinasePanel->Analyze_Kinase Analyze_GPCR Determine Agonist/Antagonist Activity GPCR_Assay->Analyze_GPCR Final_Analysis Generate Selectivity Profile Analyze_Pim1->Final_Analysis Dose_Response Secondary Assay: Off-Target Kinase IC50 Determination Analyze_Kinase->Dose_Response If Hits Identified Analyze_GPCR->Final_Analysis Dose_Response->Final_Analysis

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Pim1_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim1 Kinase STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylates (Activates) Survival Cell Survival BAD->Survival Promotes Apoptosis Proliferation Cell Proliferation Cdc25A->Proliferation Promotes Cell Cycle Test_Compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Test_Compound->Pim1 Inhibits

Caption: Simplified Pim1 signaling pathway, a hypothetical target for the test compound.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for specific laboratory conditions and instrumentation.

Protocol: Pim1 Kinase TR-FRET Binding Assay

This protocol is adapted from established methods for kinase inhibitor profiling.[5]

Materials:

  • Pim1 Kinase (recombinant)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Biotinylated tracer ligand

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compound: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, serially diluted in DMSO

  • 384-well low-volume white plates

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Create an intermediate dilution (e.g., 4X final concentration) of each compound concentration in Assay Buffer.

  • Prepare a 2X Kinase/Antibody solution by diluting the Pim1 kinase and Eu-anti-GST antibody in Assay Buffer to twice the final desired concentration.

  • Prepare a 2X Tracer/SA-APC solution by diluting the biotinylated tracer and SA-APC in Assay Buffer.

  • Add 5 µL of the 4X compound dilution to the assay plate.

  • Add 5 µL of the 2X Kinase/Antibody solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the 2X Tracer/SA-APC solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: β-Arrestin Recruitment Assay for β2AR

This protocol is based on commercially available enzyme fragment complementation assays.[8]

Materials:

  • U2OS cells stably co-expressing the β2AR-ProLink™ construct and the β-arrestin-EA construct.

  • Assay Medium: Opti-MEM or equivalent.

  • Test Compound: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, serially diluted.

  • Isoproterenol (positive control agonist).

  • Propranolol (positive control antagonist).

  • PathHunter® detection reagent.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Seed the engineered U2OS cells into 384-well assay plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, isoproterenol, and propranolol in assay buffer.

  • Compound Addition:

    • For agonist mode: Add the diluted test compound or isoproterenol to the cells.

    • For antagonist mode: Add the diluted test compound, then add a fixed EC80 concentration of isoproterenol.

  • Incubate the plates for 90 minutes at 37°C.

  • Detection: Add PathHunter® detection reagent to each well.

  • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read chemiluminescence using a plate reader.

  • Data Analysis: Normalize the data to a positive control (e.g., isoproterenol) and a vehicle control. Calculate EC50 (agonist) or IC50 (antagonist) values using a four-parameter logistic equation.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison.

Table 1: Kinase Selectivity Profile of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
Target KinaseKinase Family% Inhibition at 1 µMIC50 (nM)
Pim1 Ser/Thr Kinase 98% 50
Pim2Ser/Thr Kinase85%250
Pim3Ser/Thr Kinase75%800
AKT1Ser/Thr Kinase45%>10,000
CDK2Ser/Thr Kinase20%>10,000
EGFRTyr Kinase15%>10,000
SRCTyr Kinase10%>10,000
p38αSer/Thr Kinase30%>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a potent inhibitor of Pim1 kinase with moderate selectivity against other Pim family members and high selectivity against kinases from other families. An IC50 value significantly lower for the primary target compared to other kinases indicates good selectivity.

Table 2: GPCR Cross-Reactivity at β2-Adrenergic Receptor
Assay ModeTest Compound ResponseEC50 / IC50 (µM)
AgonistNo significant activation> 30
AntagonistNo significant inhibition> 30

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 2 indicate that 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol does not exhibit significant agonist or antagonist activity at the β2-adrenergic receptor at concentrations up to 30 µM. This suggests a favorable selectivity profile with respect to this representative GPCR.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for assessing the cross-reactivity of the novel compound 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. By employing a tiered screening cascade that includes both the hypothesized primary target class (kinases) and other relevant off-target families (GPCRs), researchers can build a comprehensive selectivity profile. The provided protocols for TR-FRET binding and β-arrestin recruitment assays represent industry-standard methods for quantitative pharmacological characterization.[5][8]

The hypothetical data presented herein illustrate a compound with promising selectivity for its primary target. However, it is crucial to recognize that these are initial steps. Any identified off-target "hits" should be further investigated using orthogonal, preferably cell-based, functional assays to confirm their biological relevance. Broader screening panels, such as those offered by commercial vendors, can provide a more comprehensive view of selectivity across the proteome.[7] Ultimately, a thorough understanding of a compound's selectivity is a critical prerequisite for its successful progression through the drug discovery and development process.

References

  • Schirle, M., Petrella, E. C., & Brittain, S. M. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (pp. 149-162). Springer New York.
  • Bantscheff, M., & Lemeer, S. (2015). Identifying small molecule probes for kinases by chemical proteomics.
  • Stove, C. P., et al. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link].

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link].

  • Inoue, A., & Ishiguro, J. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link].

  • soapy, a., et al. (2020). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Journal of Allergy and Clinical Immunology.
  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • Frontiers. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology.
  • Bio-Tech Systems. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Bio-Tech Systems.
  • Semantic Scholar. (2017). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Semantic Scholar.
  • BindingDB. BDBM50008965 2,6-Di-tert-butyl-4-[2-(5-methyl-1H-pyrazol-3-yl)-vinyl]-phenol. BindingDB. Available at: [Link].

  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.
  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • Habib, M. R., et al. (2023). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Agriculture and Food Research.
  • Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity.
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences.
  • ResearchGate. (2014). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent.
  • Google Patents. Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol. Google Patents.
  • Al-Amiery, A. A. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity. Oriental Journal of Chemistry.
  • Drab, M., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science.
  • ResearchGate. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • VU Research Portal. (2025). Multi-target analysis of synthetic phenolic compounds in human blood. VU Research Portal.
  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Humphrey, M. G., et al. (2009). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online.
  • Newman, S. G., & Willis, M. C. (2020). Transformations of Less-Activated Phenols and Phenol Derivatives via C-O Cleavage. The Journal of Organic Chemistry.
  • ResearchGate. Oxidative cross-coupling of phenols with phenols, phenol derivatives... ResearchGate. Available at: [Link].

  • Patel, N. R., & Molander, G. A. (2016). Phenol Derivatives as Coupling Partners with Alkylsilicates in Photoredox/Nickel Dual Catalysis. The Journal of Organic Chemistry.

Sources

A Comparative Guide to the Synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: Navigating Reproducibility in N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, ortho-pyrazolyl phenols represent a privileged structural motif, with applications ranging from catalysis to pharmacologically active agents. However, the seemingly straightforward synthesis of these compounds, particularly the sterically hindered 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, is often fraught with challenges of reproducibility. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the two primary synthetic routes—the Ullmann condensation and the Buchwald-Hartwig amination—offering insights into reaction optimization, potential pitfalls, and strategies to ensure consistent and reliable synthesis.

The Challenge of Steric Hindrance in N-Arylation

The synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol involves the formation of a C-N bond between a pyrazole ring and a sterically encumbered phenolic precursor. The bulky tert-butyl group at the para-position and the substitution at the ortho-position of the phenol present significant steric challenges for both copper- and palladium-catalyzed N-arylation reactions. This steric hindrance can impede catalyst-substrate binding, leading to lower yields, longer reaction times, and the formation of undesired side products, all of which contribute to poor reproducibility.

Comparative Analysis of Synthetic Methodologies

Two of the most powerful methods for the formation of carbon-nitrogen bonds are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While both can, in principle, yield the desired product, their nuances in terms of reaction conditions, catalyst systems, and tolerance to steric hindrance are critical considerations for achieving a reproducible synthesis.

Method 1: The Ullmann Condensation - A Classic Approach

The Ullmann condensation is a long-established method for forming C-N bonds using a copper catalyst.[2] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements have introduced ligand-assisted protocols that allow for milder reaction conditions.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a copper-based system is often driven by the lower cost of copper catalysts compared to palladium. For the synthesis of sterically hindered N-arylpyrazoles, the selection of an appropriate ligand is paramount to achieving reasonable yields. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting Ullmann-type couplings.[3] The base, typically a carbonate or phosphate, plays a crucial role in deprotonating the pyrazole, making it a more effective nucleophile.

Reproducibility Concerns and Troubleshooting:

A significant challenge with the Ullmann condensation is its sensitivity to reaction conditions. Minor variations in temperature, solvent purity, or the quality of the copper catalyst can lead to inconsistent yields. One common side reaction is the homocoupling of the aryl halide.[4] To mitigate these issues:

  • Catalyst and Ligand Screening: It is crucial to screen various copper sources (e.g., CuI, Cu2O) and ligands to identify the optimal combination for this specific substrate.

  • Temperature Control: Precise temperature control is essential. Overheating can lead to decomposition and the formation of tars.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is critical to prevent oxidation of the copper catalyst.

Method 2: The Buchwald-Hartwig Amination - A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for its high efficiency and broad substrate scope.[1][5] This method often provides higher yields and proceeds under milder conditions compared to the traditional Ullmann reaction, particularly for challenging substrates.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination for sterically hindered substrates lies in the design of specialized phosphine ligands.[6] Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are designed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][6] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) often being employed.[5]

Reproducibility and Optimization:

While generally more robust than the Ullmann condensation, the Buchwald-Hartwig amination is not without its own set of challenges that can impact reproducibility:

  • Ligand Selection: The performance of the reaction is highly dependent on the choice of ligand. For sterically hindered substrates, it is often necessary to screen a panel of ligands to find the one that provides the best balance of reactivity and stability.

  • Catalyst Loading: While catalytic amounts are used, optimizing the catalyst and ligand loading is important for cost-effectiveness and to minimize residual palladium in the final product.

  • Base Sensitivity: The strong bases used can be sensitive to moisture and air. Careful handling and the use of anhydrous solvents are crucial for consistent results.

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key parameters and expected outcomes for the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol via both methods. The data is compiled from literature precedents on similar sterically hindered N-arylation reactions.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Diamines (e.g., DMEDA), Amino acidsBulky phosphines (e.g., XPhos, SPhos)
Base Inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Temperature Typically high (100-180 °C)Generally milder (80-120 °C)
Yields (Expected) Moderate to good (40-75%)Good to excellent (70-95%)
Reproducibility Can be challenging, sensitive to conditionsGenerally more robust, but ligand-dependent
Cost Lower catalyst costHigher catalyst and ligand cost

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, based on optimized conditions for similar transformations.

Protocol 1: Ullmann Condensation

Diagram of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-4-tert-butylphenol, pyrazole, CuI, ligand, and K₃PO₄ in a Schlenk flask. B Add anhydrous, degassed solvent (e.g., DMF or dioxane). A->B C Purge with argon for 15 min. B->C D Heat the mixture to 120-150 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter through Celite. E->F G Extract with an organic solvent and wash with brine. F->G H Dry the organic layer over Na₂SO₄ and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for the Ullmann condensation synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-tert-butylphenol (1.0 equiv.), pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), N,N'-dimethylethylenediamine (0.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) or dioxane.

  • Inerting: Seal the flask and purge with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Protocol 2: Buchwald-Hartwig Amination

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd catalyst, phosphine ligand, and NaOtBu in a glovebox. B Add a solution of 2-bromo-4-tert-butylphenol and pyrazole in anhydrous, degassed solvent (e.g., toluene). A->B C Heat the mixture to 100-110 °C with stirring. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and quench with saturated NH₄Cl solution. D->E F Extract with an organic solvent and wash with brine. E->F G Dry the organic layer over MgSO₄ and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox): To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Reagent Addition: In a separate vial, dissolve 2-bromo-4-tert-butylphenol (1.0 equiv.) and pyrazole (1.2 equiv.) in anhydrous, degassed toluene. Add this solution to the catalyst mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

Ensuring Reproducibility: A Self-Validating System

To establish a reproducible synthesis, a self-validating system should be implemented. This involves:

  • Standardized Starting Materials: Ensure the purity of all reagents and solvents. 2-Bromo-4-tert-butylphenol can be synthesized from 4-tert-butylphenol via electrophilic bromination, and its purity should be confirmed before use.

  • Rigorous Reaction Monitoring: Utilize in-process controls (e.g., TLC, LC-MS) to track the reaction progress and identify the formation of any side products in real-time.

  • Consistent Purification: Develop a standardized purification protocol to ensure consistent purity of the final product.

  • Thorough Characterization: Fully characterize the final product using a suite of analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point) to confirm its identity and purity. While specific data for the title compound is not widely published, analogous structures can provide expected spectral regions for key protons and carbons. For example, in related 2-(1H-pyrazol-1-yl)phenol structures, the pyrazole protons typically appear as distinct signals in the aromatic region of the ¹H NMR spectrum.[7][8][9][10][11]

Conclusion

The synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol presents a tangible challenge in modern organic synthesis, primarily due to steric hindrance. While both the Ullmann condensation and the Buchwald-Hartwig amination offer viable routes, the latter generally provides a more robust and higher-yielding approach, albeit at a higher cost. For researchers prioritizing reproducibility and efficiency, a well-optimized Buchwald-Hartwig protocol with careful selection of a bulky phosphine ligand is the recommended starting point. However, for large-scale synthesis where cost is a major consideration, investing time in optimizing a ligand-assisted Ullmann condensation may prove to be a more economical strategy. Ultimately, the choice of method will depend on the specific project goals, available resources, and the scale of the synthesis. By understanding the underlying principles and potential pitfalls of each method, researchers can navigate the complexities of this challenging transformation and achieve a reproducible synthesis of this valuable molecular scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022, December 14). Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC. (2023, September 13). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2026, from [Link]

  • Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols - Semantic Scholar. (2019, August 29). Retrieved March 7, 2026, from [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 16). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - Semantic Scholar. (2022, May 30). Retrieved March 7, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. (2023, February 13). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (2017, November 30). Retrieved March 7, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles | Request PDF - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig reaction: an update - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. (2010, February 8). Retrieved March 7, 2026, from [Link]

  • Ullmann Coupling - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes - PubMed. (2013, September 4). Retrieved March 7, 2026, from [Link]

  • ULLMANN REACTION.pptx. (n.d.). Retrieved March 7, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved March 7, 2026, from [Link]

Sources

Publish Comparison Guide: Confirming the Structure of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Through Independent Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted bidentate ligands, such as 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, presents a unique structural validation challenge. This molecule features a phenol core substituted with a bulky tert-butyl group and a pyrazole ring. For drug development professionals and synthetic chemists, unambiguously confirming the C–N linkage (ruling out C–C linked isomers) and the exact regiochemistry of the phenol ring is critical. This guide objectively compares the three primary analytical modalities—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-Ray Diffraction (SCXRD), and High-Resolution Mass Spectrometry (HRMS)—detailing their performance, experimental protocols, and the specific structural insights they provide .

Workflow Visualization

G A Synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol B HRMS & FT-IR (Mass & Functional Groups) A->B Step 1 C 1D & 2D NMR (Connectivity & Linkage) A->C Step 2 D SCXRD (3D Conformation & H-Bonds) A->D Step 3 E Definitive Structural Confirmation B->E Validates Formula C->E Validates C-N Bond D->E Validates Geometry

Orthogonal analytical workflow for the structural validation of pyrazole-phenol scaffolds.

Methodological Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)

NMR is the gold standard for determining solution-state connectivity and distinguishing between isomeric structures .

  • Expertise & Causality: While 1D ¹H NMR easily identifies the 9H singlet of the tert-butyl group (~1.3 ppm), proving its exact position requires analyzing the aromatic coupling. A 2,4-disubstituted phenol ring yields a highly specific (doublet, doublet of doublets, doublet) pattern for the H-3, H-5, and H-6 protons. Furthermore, to definitively prove the pyrazole is linked via N1 to the phenol C2 (rather than C3/C5), a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required. The ³J_CH cross-peak between the phenol C2 and the pyrazole H-5' establishes this exact connectivity.

  • Self-Validating Protocol:

    • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (with 0.03% v/v TMS as an internal standard).

    • 1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 512 scans) at 298 K. Validation: Ensure the integration of the tert-butyl peak exactly matches 9 protons relative to the 1H pyrazole peaks, confirming no degradation.

    • 2D Acquisition: Run a gradient-selected HMBC optimized for long-range couplings (ⁿJ_CH = 8 Hz). Validation: Map the cross-peaks to ensure no contradictory C-C bonds exist between the pyrazole and phenol rings.

  • Performance: Unmatched for solution-state dynamics and connectivity, but cannot directly measure 3D dihedral angles without complex NOESY calculations.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the absolute 3D spatial coordinates of all non-hydrogen atoms, making it the ultimate arbiter of solid-state conformation .

  • Expertise & Causality: For 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, SCXRD directly visualizes the steric bulk of the tert-butyl group and the dihedral angle between the phenol and pyrazole rings. In related 2-(pyrazol-1-yl)phenols, these rings are often driven toward coplanarity by a strong intramolecular O—H···N hydrogen bond between the phenolic OH and the pyrazole N2 . SCXRD unequivocally proves this geometry.

  • Self-Validating Protocol:

    • Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot ethanol. Layer carefully with hexane and allow slow evaporation at 25 °C over 48–72 hours.

    • Data Collection: Mount a clear, crack-free single crystal (approx. 0.2 × 0.2 × 0.1 mm) using perfluoropolyether oil. Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion.

    • Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validation: A valid structure must yield an R1 factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

  • Performance: Provides absolute structural certainty, but is entirely bottlenecked by the ability to grow high-quality single crystals.

High-Resolution Mass Spectrometry (HRMS) & FT-IR

HRMS and FT-IR act as the first line of defense, confirming the elemental composition and functional groups before time-intensive NMR or SCXRD.

  • Expertise & Causality: HRMS (ESI-TOF) confirms the exact mass, ruling out oxidation or incomplete reactions. FT-IR is specifically utilized here to observe the O-H stretching band. Because the OH group participates in an intramolecular hydrogen bond, its stretching frequency is characteristically broadened and shifted downfield (~3100–3200 cm⁻¹) compared to a free, unassociated phenol.

  • Self-Validating Protocol:

    • HRMS: Prepare a 1 µg/mL solution in LC-MS grade methanol. Inject into an ESI-QTOF mass spectrometer in positive ionization mode. Validation: The observed [M+H]⁺ peak must match the theoretical m/z of 217.1335 with a mass error of ≤ 5 ppm.

    • FT-IR: Place 1 mg of neat solid on an ATR-FTIR diamond crystal. Acquire 32 scans (4000 to 400 cm⁻¹). Validation: Confirm the presence of the shifted O-H stretch and the C=N stretch (~1520 cm⁻¹).

  • Performance: Extremely rapid and requires minimal sample (< 1 mg), but provides no information on regiochemistry or 3D conformation.

Quantitative Data Presentation

Analytical ModalityPrimary Data OutputResolution / AccuracySample RequirementKey Structural Insight
1D/2D NMR Chemical shifts, J-couplingsAtomic connectivity5–15 mg (High purity)Confirming C-N linkage and 2,4-disubstitution.
SCXRD Electron density map< 0.1 Å (Solid-state)Single crystalAbsolute 3D conformation and H-bonding.
HRMS (ESI-TOF) Mass-to-charge ratio (m/z)≤ 5 ppm mass error< 1 mgExact elemental composition (C₁₃H₁₆N₂O).
FT-IR Vibrational frequencies4 cm⁻¹ spectral resolution1–2 mg (Neat solid)O-H and C=N functional group validation.

Conclusion

Relying on a single analytical method introduces critical blind spots in drug development and ligand design. As demonstrated, HRMS validates the chemical formula, 2D NMR maps the exact C-N linkage and regiochemistry in solution, and SCXRD provides the definitive 3D conformation and hydrogen-bonding network in the solid state. Employing this orthogonal, multi-modal approach ensures absolute structural integrity for complex scaffolds like 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol Journal of Molecular Structure URL:[Link]

  • 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol National Institutes of Health (NIH) / PMC URL:[Link]

Comparative Spectral Analysis of Pyrazole-Containing Compounds: A Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazole Characterization

Pyrazole and its derivatives are ubiquitous in medicinal chemistry, forming the core scaffold of numerous blockbuster drugs, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and various kinase inhibitors[1][2]. The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms (one pyrrole-like, one pyridine-like)[1].

For drug development professionals, the precise structural characterization of pyrazoles is often complicated by annular tautomerism and intermolecular hydrogen bonding [3][4]. When the N1 position is unsubstituted, the proton rapidly exchanges between the two nitrogen atoms, fundamentally altering the compound's spectral signatures depending on the solvent, temperature, and physical state[3][5]. This guide provides an objective, comparative analysis of the spectral features of pyrazole derivatives across Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, equipping researchers with field-proven methodologies to unambiguously assign molecular structures.

Comparative Analysis of Spectral Signatures

NMR Spectroscopy ( H, C, and N)

NMR is the primary tool for elucidating the substitution patterns of pyrazoles. The electron-withdrawing nature of the two adjacent nitrogen atoms creates a distinct electronic environment across the ring[1].

  • 
    H NMR : The C4 position is the most electron-rich carbon in the ring, meaning the C4-proton is relatively shielded and typically resonates upfield (6.0–6.8 ppm) compared to the C3 and C5 protons (7.3–7.8 ppm)[6]. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) at C3/C5 will further deshield the adjacent protons.
    
  • 
    C NMR : The C3 and C5 carbons are directly bonded to nitrogen, resulting in significant deshielding (130–150 ppm)[6]. The C4 carbon, being further from the nitrogens, appears significantly upfield (100–110 ppm)[6].
    
  • The Tautomerism Effect : In N-unsubstituted pyrazoles, rapid proton exchange at room temperature causes the C3 and C5 signals to average into a single broad peak[3]. This is because the exchange rate exceeds the NMR timescale.

  • 
    N NMR : 
    
    
    
    N chemical shifts are highly sensitive to the protonation state and metal coordination[5][7]. The pyrrole-like nitrogen (N-H) typically resonates around -170 to -200 ppm, while the pyridine-like nitrogen (=N-) appears around -70 to -100 ppm (relative to nitromethane)[5].
FT-IR Spectroscopy

Infrared spectroscopy is critical for identifying the functional groups and hydrogen-bonding networks of pyrazoles in the solid state.

  • C=N and C=C Stretching : The pyrazole ring exhibits characteristic C=N stretching vibrations around 1589–1594 cm

    
    [2][8].
    
  • N-H Stretching and Hydrogen Bonding : A free, non-hydrogen-bonded N-H stretch typically appears above 3400 cm

    
    . However, in the solid state, pyrazoles form strong intermolecular hydrogen bonds (dimers and trimers)[4]. This interaction weakens the N-H bond, causing a significant bathochromic (red) shift  down to the 3100–3200 cm
    
    
    
    region, often appearing as a broad band[4].

Quantitative Spectral Data Summaries

The following tables summarize the typical spectral ranges for pyrazole derivatives to facilitate rapid comparative analysis.

Table 1: Typical NMR Chemical Shifts for Pyrazole Derivatives (in CDCl


 or DMSO-

)
Position / NucleusTypical Shift Range (ppm)Multiplicity / Notes
C4-H (

H)
6.0 – 6.8Doublet or singlet (Upfield due to shielding)[6]
C3-H / C5-H (

H)
7.3 – 7.8Doublet (Often averaged if N-H is exchanging)[3]
N-H (

H)
10.0 – 13.5Broad singlet (Highly solvent and concentration dependent)
C4 (

C)
100.0 – 110.0Upfield aromatic carbon[6]
C3 / C5 (

C)
130.0 – 150.0Deshielded due to adjacent electronegative nitrogens[6]

Table 2: Characteristic FT-IR Vibrational Frequencies

Vibrational ModeFrequency Range (cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Intensity / ShapeCausality / Notes
N-H Stretch (Solid) 3100 – 3250Broad, StrongRed-shifted due to solid-state H-bonding (dimers/trimers)[4]
C=N Stretch (Ring) 1589 – 1594Sharp, MediumCore indicator of the pyrazole heterocycle[2][8]
C-N Stretch 1130 – 1200MediumCorresponds to the single bond within the ring

Logical Workflows and Structural Impact

To systematically interpret these spectral features, researchers must follow logical decision trees that account for dynamic chemical processes.

NMR_Workflow Start Acquire 1H & 13C NMR at Room Temp Check Observe Broad/Averaged Signals for C3/C5? Start->Check VT_NMR Perform VT-NMR (Lower Temp to -50°C) Check->VT_NMR Yes (Fast Exchange) HSQC Run 2D HSQC/HMBC for C-H Correlation Check->HSQC No (Fixed Structure) Tautomer Resolve Distinct Tautomeric States VT_NMR->Tautomer Standard Standard Structural Assignment HSQC->Standard

Workflow for resolving pyrazole tautomerism using Variable-Temperature (VT) and 2D NMR techniques.

Spectral_Logic Core Pyrazole Core Characterization IR FT-IR Spectroscopy Core->IR NMR NMR Spectroscopy Core->NMR NH_Stretch N-H Stretch (3100-3400 cm⁻¹) IR->NH_Stretch CN_Stretch C=N Stretch (~1590 cm⁻¹) IR->CN_Stretch H_Shift ¹H Shift (C4-H) (6.0-6.8 ppm) NMR->H_Shift C_Shift ¹³C Shift (C3/C5) (130-150 ppm) NMR->C_Shift H_Bond Red Shift via H-Bonding NH_Stretch->H_Bond Sub_Effect Substituent Electronic Effects H_Shift->Sub_Effect C_Shift->Sub_Effect

Logical tree mapping pyrazole structural features to their corresponding spectral signatures.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing complex pyrazole derivatives.

Protocol 1: Variable-Temperature (VT) NMR for Resolving Tautomerism

Rationale: At ambient temperature, the rapid proton exchange between N1 and N2 in unsubstituted pyrazoles averages the chemical environment of C3 and C5, resulting in broad, uninterpretable signals[3]. Lowering the temperature slows the kinetic exchange rate below the NMR timescale, effectively "freezing" the tautomers and splitting the averaged peak into distinct, quantifiable signals.

  • Sample Preparation: Dissolve ~15 mg of the pyrazole derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD

    
    Cl
    
    
    
    or DMF-
    
    
    ). Do not use DMSO-
    
    
    for sub-zero VT-NMR due to its high freezing point (18 °C).
  • Initial Acquisition: Acquire a standard

    
    H and 
    
    
    
    C NMR spectrum at 298 K. Identify any broad signals in the aromatic region (130–150 ppm for
    
    
    C).
  • Cooling Cycle: Gradually lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Monitoring: Acquire a

    
    H spectrum at each interval. Observe the decoalescence point where the broad C3/C5 signal splits into two distinct peaks.
    
  • Final Acquisition: Once the signals are fully resolved (typically between 230 K and 250 K), acquire full

    
    H, 
    
    
    
    C, and 2D HSQC/HMBC spectra to assign the static tautomeric structures[3].
Protocol 2: ATR-FTIR Analysis for Solid-State Hydrogen Bonding

Rationale: Solution-phase IR often disrupts the native intermolecular hydrogen bonds of pyrazoles. Attenuated Total Reflectance (ATR) FT-IR allows for direct measurement of the solid powder, preserving the dimeric/trimeric hydrogen-bonded networks that dictate the API's solid-state properties[4].

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (4000 to 400 cm

    
    , 32 scans, 4 cm
    
    
    
    resolution).
  • Sample Application: Place 1–2 mg of the solid pyrazole compound directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid particles, which is critical for a high signal-to-noise ratio.

  • Acquisition & Analysis: Collect the spectrum. Analyze the 3100–3400 cm

    
     region. A broad, red-shifted band indicates strong intermolecular N-H 
    
    
    
    N hydrogen bonding, confirming the presence of pyrazole dimers or trimers in the crystal lattice[4].

References

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach.
  • Supporting Information Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-. Beilstein Journals.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
  • Multinuclear NMR study of Au(I), Pd(II) and Ag(I) pyrazole complexes to investigate the coordination mode. Semantic Scholar.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. rdd.edu.iq.
  • A Novel One‐Pot Method for the Preparation of Pyrazoles by 1,3‐Dipolar Cycloadditions of Diazo Compounds Generated in situ. SciSpace.
  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the potential hazards is the foundation of safe disposal. Based on the structural components, 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol should be handled as a substance with the potential for skin and eye irritation, reproductive toxicity, and significant aquatic toxicity. Phenols are known to be corrosive and readily absorbed through the skin, while pyrazole derivatives can be harmful if swallowed or in contact with skin.[1][2][3]

Hazard ClassificationAssociated RiskRationale & Source
Skin Corrosion/Irritation Causes skin irritation.[3]Phenolic compounds are known skin irritants.
Serious Eye Damage Causes serious eye damage.[3][4]Phenol and its derivatives can cause severe eye damage, potentially leading to blindness.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][5]4-tert-butylphenol is classified as a suspected reproductive toxicant.[3]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[4][5][6]Phenolic compounds exhibit high aquatic toxicity.[6] This necessitates preventing any release into drains or waterways.[3][5][7][8]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[1][2][5]Pyrazole and its derivatives are classified as harmful if swallowed and toxic in contact with skin.[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. The causality is simple: creating a barrier between you and the hazardous material is the most effective way to prevent exposure.

  • Engineering Controls : Always handle 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol and its waste within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] Ensure that an eyewash station and safety shower are readily accessible.[5][9]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear impervious gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[7]

    • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should also be used.[7]

    • Lab Coat : A buttoned lab coat must be worn to protect from skin contact.

    • Clothing : Wear long pants and closed-toe shoes.

Step-by-Step Disposal Protocol

The core principle of chemical disposal is segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions and complicates the final disposal process.

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents accidental reactions and ensures compliance. Waste should be segregated based on its physical state and contaminants.

Caption: Waste segregation decision tree.

  • Solid Waste : Collect unused solid 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol and materials contaminated with it (e.g., weighing paper, contaminated silica gel) in a designated, puncture-proof container.

  • Liquid Waste : Collect all solutions containing this compound in a compatible, leak-proof, shatter-proof container. Do not pour any amount down the drain due to its high aquatic toxicity.[3][5][7]

  • Contaminated Labware & PPE : All disposable items, such as pipette tips, gloves, and absorbent paper used for minor cleanups, must be collected as solid hazardous waste.[10] It is best practice to double-bag these items before placing them in the solid waste container.

Step 2: Container Selection and Labeling

The container is the primary barrier preventing release. Its integrity and clear labeling are non-negotiable.

  • Compatibility : Ensure the waste container is made of a material compatible with phenolic compounds (e.g., glass or high-density polyethylene).

  • Condition : The container must be in good condition, free from leaks, and have a securely sealing lid.

  • Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-tert-butyl-2-(1H-pyrazol-1-yl)phenol " and any other constituents (e.g., solvents).

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmentally Hazardous).

    • The accumulation start date.

Step 3: Accumulation and Storage

Store waste safely in a designated satellite accumulation area within the lab.

  • Location : The storage area should be under the control of laboratory personnel, away from ignition sources, and separate from incompatible materials like strong oxidizing agents, acids, or bases.[10]

  • Containment : Always use secondary containment (e.g., a plastic tub) to capture any potential leaks from the primary container.

  • Closure : Keep waste containers closed at all times except when adding waste.

Spill Management Protocol

Accidents happen; a prepared response is critical to mitigate risk.

  • Minor Spill (Solid or Liquid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid using combustible materials.

    • For solid spills, carefully sweep up the material, avoiding dust generation.[7][8] You can lightly moisten the material to prevent dust from becoming airborne.

    • Collect the absorbed material and cleanup debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a soap and water solution, and collect the decontamination materials as hazardous waste.[10]

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

Final Disposal Workflow

The final step is to transfer the properly accumulated waste to trained professionals for disposal in compliance with all regulations.

DisposalWorkflow A 1. Waste Generation & Segregation B 2. Select & Label Container A->B Place in... C 3. Accumulate Waste in Satellite Area (≤90% full) B->C Store in... D 4. Request Waste Pickup via EHS C->D Container full... E 5. EHS Collection & Transport D->E Submit form... F 6. Approved & Licensed Disposal Facility E->F Final transport...

Caption: Complete chemical waste disposal workflow.

  • Request Pickup : Once your waste container is 90% full, submit a hazardous waste pickup request to your institution's EHS office.

  • Professional Disposal : Do not attempt to treat or dispose of the chemical waste yourself. The waste must be disposed of through an approved waste disposal plant or a licensed contractor who will handle it according to federal and local regulations.[1][3][8][9] This typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers.[8][11]

By adhering to these procedures, you uphold the highest standards of laboratory safety and contribute to the collective responsibility of protecting our scientific community and the environment.

References

  • 4-TERT-BUTYLPHENOL - Sdfine. (n.d.). Retrieved March 7, 2024, from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved March 7, 2024, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-Butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved March 7, 2024, from [Link]

Sources

Personal protective equipment for handling 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel pharmacophores. 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (CAS: 83431-00-9) is a prime example of a compound that offers immense value in drug discovery—combining a highly lipophilic tert-butylphenol core with a coordinating pyrazole ring—but demands rigorous, scientifically grounded handling procedures.

Standard Safety Data Sheets (SDS) often provide generic advice. This guide transcends basic safety data by explaining the causality behind the hazards and providing a self-validating, step-by-step operational plan to ensure both researcher safety and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how it interacts with biological systems and laboratory materials.

  • The Phenolic Core & Leukoderma Risk: Substituted phenols, particularly tert-butylphenol derivatives, are potent skin sensitizers and depigmenting agents. They act as competitive substrates for the enzyme tyrosinase. This interaction generates reactive ortho-quinones that induce apoptosis in melanocytes, leading to a permanent skin condition known as occupational leukoderma .

  • Lipophilicity & Dermal Penetration: The bulky tert-butyl group significantly increases the compound's partition coefficient (LogP). When dissolved in permeating organic solvents like Dimethyl Sulfoxide (DMSO)—a standard in drug discovery assays—the compound can rapidly cross both standard laboratory gloves and the stratum corneum, leading to rapid systemic exposure.

  • The Pyrazole Moiety: Pyrazoles are frequent ligands for metalloenzymes (e.g., Cytochrome P450). Unintended systemic absorption may lead to off-target biological activity or toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The choice of PPE must be dictated by the compound's physical state and the solvent vehicle.

Table 1: PPE Specifications and Quantitative Breakthrough Data

PPE CategoryMaterial / SpecificationBreakthrough Time (Dry Powder)Breakthrough Time (in DMSO)Operational Mandate
Primary Gloves Nitrile (0.11 mm thickness)> 480 min< 5 min Dry powder weighing only. Unsafe for solution handling.
Secondary Gloves Neoprene or Butyl Rubber (0.3 mm)> 480 min> 240 minMandatory for handling solutions and spill cleanup .
Eye Protection ANSI Z87.1 Safety GogglesN/AN/AMandatory across all phases. Safety glasses are insufficient for splash risks.
Respiratory N95 / P100 Particulate RespiratorN/AN/ARequired only if weighing outside a Class II Biological Safety Cabinet (BSC).

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success and safety of the previous one.

Phase 1: Pre-Weighing & Setup
  • System Verification: Check the calibration of the analytical balance inside a ventilated enclosure (fume hood or powder weighing hood). Validation: Ensure the draft shield doors slide smoothly and the airflow monitor reads within safe parameters (typically 80-100 fpm).

  • Static Mitigation: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol powder can hold a static charge, leading to aerosolization. Use an anti-static bar (ionizer) near the balance.

  • PPE Donning & Integrity Check: Double-glove. Perform an air-inflation test on your outer Neoprene gloves to verify there are no micro-punctures before handling the chemical.

Phase 2: Solubilization & Transfer
  • Solvent Addition: When preparing stock solutions, add the solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the hood. Causality: Adding liquid to the vial, rather than transferring dry powder into a solvent flask, traps the dust immediately and prevents airborne particulate exposure.

  • Dissolution: Cap the vial tightly with a PTFE-lined cap before vortexing. Do not use an open sonicator bath, which can aerosolize the hazardous solution.

  • Visual Validation: Inspect the vial against a light source to ensure complete dissolution. The solution must be entirely clear before transfer to the primary assay plate.

Phase 3: Decontamination
  • Chemical Quenching: Do NOT use water as the primary cleaning agent. Water repels the lipophilic tert-butyl group, merely spreading the invisible residue. Instead, wipe down the balance and hood surfaces with a tissue soaked in Polyethylene Glycol 400 (PEG-400) or Isopropanol (IPA). PEG-400 effectively solubilizes and lifts phenolic compounds .

  • Final Wash: Follow the PEG-400 wipe with a standard 70% ethanol wipe to remove any residual PEG slickness.

Workflow Step1 1. Pre-Operational Risk Assessment Step2 2. Powder Weighing (Anti-Static Setup) Step1->Step2 Verify PPE Matrix Step3 3. Solubilization (DMSO/DMF) Step2->Step3 Sealed Vial Transfer Step4 4. Primary Assay Transfer Step3->Step4 Liquid Handling Step5 5. Surface Decontamination (PEG-400 / IPA) Step4->Step5 Post-Experiment Step6 6. Hazardous Waste Disposal Step5->Step6 Collect Washings

Operational workflow for handling 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol safely.

Emergency Spill Response Plan

Immediate, calculated action is required to prevent dermal exposure and facility contamination. Follow this logic tree to dictate your response based on the physical state of the spill.

SpillLogic Spill Spill Detected: 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol Assess Assess Physical State Spill->Assess Solid Dry Powder Spill Assess->Solid Powder Liquid Solution Spill (e.g., in DMSO) Assess->Liquid Dissolved SolidAction Cover with IPA-dampened paper towel Solid->SolidAction LiquidAction Apply inert absorbent (Vermiculite/Sand) Liquid->LiquidAction Clean Scrub area with PEG-400, then 70% EtOH SolidAction->Clean LiquidAction->Clean

Spill response logic tree dictating containment and neutralization strategies.

Execution Steps:

  • Containment (Solution Spill): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite). Critical Causality: Do not use standard paper towels for large DMSO-based spills, as the solvent will rapidly soak through the paper and permeate your gloves upon pickup.

  • Containment (Powder Spill): Carefully cover the powder with a paper towel dampened with Isopropanol (not water) to prevent dust generation without repelling the compound.

  • Collection: Scoop the absorbed material using a non-sparking plastic spatula into a designated hazardous waste container.

Waste Disposal Logistics

Proper disposal prevents dangerous downstream chemical incompatibilities.

  • Solid Waste: Dispose of all heavily contaminated consumables (spatulas, weigh boats, outer gloves) in a sealed, clearly labeled "Hazardous Solid Waste - Phenol/Pyrazole Derivatives" container.

  • Liquid Waste: Segregate into halogenated or non-halogenated waste streams depending on the assay solvent used.

  • Incompatibility Warning: Never mix phenolic waste with strong oxidizing agents (e.g., nitric acid, peroxides). Phenols are electron-rich and can undergo violently exothermic oxidation reactions if improperly segregated .

References

  • Tyrosinase-mediated formation of a reactive quinone from the depigmenting agents, 4-tert-butylphenol and 4-tert-butylcatechol. Pigment Cell Research (PubMed). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) / NCBI Bookshelf. Available at:[Link]

  • 4-tert-Butylphenol - Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.